Product packaging for Chromium tripicolinate(Cat. No.:CAS No. 14639-25-9)

Chromium tripicolinate

Cat. No.: B1668905
CAS No.: 14639-25-9
M. Wt: 418.3 g/mol
InChI Key: CBDQOLKNTOMMTL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Chromium Picolinate, with the chemical formula Cr(C6H4NO2)3 and CAS number 14639-25-3, is a bright-red coordination complex of chromium(III) and picolinic acid, supplied as a high-purity, crystalline powder for research applications . Its primary research value lies in the study of insulin sensitization and glucose metabolism, as it is investigated for its potential to enhance insulin receptor activity and improve glucose utilization in models of Type 2 diabetes . The complex is notably more bioavailable than other chromium forms, making it particularly relevant for studying trace mineral absorption and tissue distribution . A significant and emerging area of research involves its impact on male reproductive endocrinology. Studies indicate that Chromium Picolinate can act as an endocrine-disrupting chemical (EDC), inhibiting key enzymes like 3β-HSD and 17β-HSD in the steroidogenic pathway within Leydig cells, thereby altering testosterone levels and sperm parameters . The precise molecular mechanism is complex; it is suggested that chromium may bind to transferrin in the bloodstream and is postulated to be part of a low-molecular-weight chromium-binding substance (LMWCr) that could potentiate insulin signaling, though the exact structure and mode of action remain active areas of investigation . Researchers utilize this compound to explore its dual role as a potential metabolic aid and a source of oxidative stress and mutagenesis in cellular models. This product is strictly For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12CrN3O6 B1668905 Chromium tripicolinate CAS No. 14639-25-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14639-25-9

Molecular Formula

C18H12CrN3O6

Molecular Weight

418.3 g/mol

IUPAC Name

chromium(3+);tris(pyridine-2-carboxylate)

InChI

InChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-3-1-2-4-7-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3

InChI Key

CBDQOLKNTOMMTL-UHFFFAOYSA-K

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Cr+3]

Appearance

Solid powder

Other CAS No.

14639-25-9

physical_description

Ruby red crystals;  Soluble in water at 1 ppm at 20 deg C;  [ACGIH]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-pyridine carboxylic acid
2-pyridinecarboxylic acid
calcium dipicolinate trihydrate
chromium picolinate
iron(III) picolinate
picolinate
picolinic acid
picolinic acid, hydrochloride
picolinic acid, sodium salt
pyridine-2-carboxylic acid
zinc picolinate

Origin of Product

United States

Synthesis and Structural Characterization in Research Contexts

Established Synthesis Pathways of Tris(picolinate)chromium(III)

The synthesis of chromium picolinate (B1231196) typically involves the reaction between a chromium(III) salt and picolinic acid. One established method involves dissolving chromium chloride hexahydrate in deionized water, followed by the addition of picolinic acid in a specific molar ratio (e.g., 1:3 for the tris complex). nih.gov Stirring the mixture until a reddish color appears indicates the formation of the complex. nih.gov

Another reported synthesis process utilizes 2-cyanopyridine (B140075) and a water-soluble trivalent chromium salt as reactants, undergoing a one-step hydrothermal synthesis reaction at temperatures between 80 and 200 °C under 2 to 3 standard atmospheric pressure. google.com This method is described as having simple operation and potential for mass production with reduced manufacturing cost and lower environmental pollution. google.com

Research has also explored the synthesis of chromium picolinate complexes according to methods described by Evans and Pouchnik (1993), Anderson, et al. (1996), and Stearns and Armstrong (1992). rti.org Additionally, the synthesis of the binuclear complex [Cr(P)₂OH]₂ from the reaction of chromium chloride and picolinic acid in basic solution has been investigated. rti.org

Spectroscopic Characterization Techniques for Purity and Structure Elucidation

Spectroscopic techniques are vital for confirming the purity and elucidating the structure of synthesized chromium picolinate. Various methods provide complementary information about the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a widely used technique for the identification and characterization of chromium picolinate, often by detecting the functional groups of the material. researchgate.netresearchgate.net Evidence for the coordination of the Cr³⁺ center to the pyridine (B92270) nitrogen and carboxylate oxygen of picolinate comes from shifts in the IR spectra. wikipedia.org For instance, a shift in the C=N vibration from 1602.4 cm⁻¹ in free picolinic acid to 1565.9 cm⁻¹ in chromium(III) picolinate indicates coordination to the pyridine nitrogen. wikipedia.org The disappearance of IR bands between 2400 to 2800 cm⁻¹ (centered at 2500 cm⁻¹) and at 1443 cm⁻¹, corresponding to the O-H stretching and bending of the carboxyl functional group, respectively, provides evidence that the picolinate ligand coordinates only when deprotonated. wikipedia.org FT-IR spectrometry has also been developed for the quantitative determination of chromium picolinate in pharmaceutical preparations. researchgate.nettandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, has been employed to investigate chromium picolinate and related complexes. researchgate.net However, the paramagnetic nature of the Cr³⁺ ion can broaden or significantly shift NMR signals, making interpretation challenging. rti.orgresearchgate.net Despite this, paramagnetic NMR can be a valuable tool in characterizing Cr(III) pyridinecarboxylate complexes. researchgate.net Studies have shown that Cr-PicA bonding broadens or shifts the NMR signal of chromium picolinate significantly. researchgate.net Discrepancies in earlier reports regarding the ¹H NMR spectrum of Cr(pic)₃ have been noted, partly attributed to the presence of small amounts of a byproduct, Cr₂(OH)₂(pic)₄, during synthesis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within chromium picolinate complexes. Changes in the UV-Vis spectrum can indicate the binding of Cr³⁺ to ligands. wikipedia.org For example, an in vitro study showed that the addition of chromium(III) chloride to isolated transferrin resulted in changes in the UV-Vis spectrum, indicating Cr³⁺ binding. wikipedia.org The electronic spectrum of chromium(III) tris(picolinate) has been a subject of debate, with discrepancies in reported spectra being reexamined and resolved in research. researchgate.net The solid-state UV-Vis spectrum of synthesized fac-[Cr(gly)₃] complex revealed two spin-allowed d-d transitions with absorption bands at 388 nm and 510 nm. murdoch.edu.au However, the absorption spectra of Cr(III) complexes can exhibit significant solvent and pH dependence. murdoch.edu.au

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique used to study paramagnetic species, such as Cr³⁺. Solid-state EPR studies of chromium(III) picolinate, [Cr(pic)₃], have been conducted at both room and frozen temperatures. researchgate.netresearchgate.net These studies have revealed broad EPR signals for the mer-[Cr(pic)₃] complex, with specific g values (e.g., 3.45 at room temperature and 3.47 at 100 K) that indicate a rhombic character and a large zero-field splitting D value for the system. researchgate.netresearchgate.net EPR spectroscopy has also been used to monitor the oxidation of chromium(III) dietary supplements like mer-[Cr(pic)₃] by hydrogen peroxide. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and characterization of chromium picolinate, providing information about its molecular weight and fragmentation pattern. Analyses of chromium(III) picolinate have utilized mass spectrometers with techniques such as fast atom bombardment ionization and electron ionization. researchgate.net The identification of chromium(III) picolinate using HPLC-MS has also been reported. researchgate.net Electrospray ionization (ESI) is a soft ionization technique that has emerged for producing intact ions from complex species in solution, and ESI-MS has been used in conjunction with HPLC for the determination of chromium(III) picolinate in various samples. researchgate.netresearchgate.net For instance, ESI mass spectra of pure chromium(III) picolinate directly after LC separation have shown a peak at m/z 419, corresponding to the [M+H]⁺ ion. researchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) in multiple reaction monitoring mode has also been employed for the quantitative determination of chromium picolinate. researchgate.net

Here is a summary of some spectroscopic data points found in the search results:

Spectroscopic TechniqueObservation/FindingCitation
FT-IRC=N vibration shift from 1602.4 cm⁻¹ (free picolinic acid) to 1565.9 cm⁻¹ (CrPic₃) wikipedia.org
FT-IRDisappearance of O-H stretching (2400-2800 cm⁻¹) and bending (1443 cm⁻¹) bands wikipedia.org
EPR (Solid State)Broad signals for mer-[Cr(pic)₃] at g values 3.45 (RT) and 3.47 (100 K) researchgate.netresearchgate.net
ESI-MSPeak at m/z 419 corresponding to [M+H]⁺ researchgate.netresearchgate.net

X-ray Diffraction Spectrometry

X-ray diffraction (XRD) is a key technique for characterizing the crystal structure of chromium picolinate. Studies utilizing single-crystal X-ray diffraction have determined the arrangement of atoms in chromium picolinate complexes. researchgate.netresearchgate.net For instance, the crystal structure of [Cr(pic)₃]·H₂O (where Hpic = pyridine-2-carboxylic acid) has been characterized, revealing a distorted octahedral geometry around the chromium atom, coordinated by three nitrogen and three oxygen atoms from the picolinate ligands. researchgate.net A water molecule is also incorporated into the crystal lattice, forming hydrogen bonds that connect adjacent complexes. researchgate.net The crystal structure of Cr(pic)₃·H₂O has been reported as a red monoclinic crystal with bidentate meridional ligand geometry. usda.gov X-ray crystal structure analysis has also been used to characterize chromium picolinate derivatives, providing insights into how different substituent groups affect the physicochemical activities of the complexes. researchgate.netnih.gov The dynamics stability of these complexes is mainly dependent on the Cr-N bond length. nih.gov

Theoretical and Computational Chemistry Studies of Chromium Picolinate

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT) and molecular docking, have been extensively applied to investigate the properties and behavior of chromium picolinate at a molecular level. researchgate.netresearchgate.netexamine.comresearchgate.net

Density Functional Theory (DFT) Calculations on Aquation Pathways

DFT calculations have been employed to study the aquation pathways of chromium(III) picolinate complexes. researchgate.netresearchgate.net These calculations help to understand how chromium picolinate interacts with water molecules and the potential mechanisms of ligand exchange. DFT studies have revealed that the acid-catalyzed aquation of [Cr(pic)₃] likely proceeds via a two-step mechanism. researchgate.netresearchgate.net The importance of outer-sphere solvation, involving explicit water molecules in the second coordination sphere, has also been investigated using DFT calculations. researchgate.net

Molecular Docking and Interaction Modeling with Biomolecules

Molecular docking studies have been conducted to model the interactions of chromium picolinate with biomolecules, such as proteins. researchgate.netunila.ac.idresearchgate.net These computational techniques aim to identify potential binding sites and the nature of interactions between the chromium complex and biological targets. For example, molecular docking studies investigating the interaction of [Cr(pic)₃] with protein tyrosine phosphatase (PTP) have shown interactions with specific amino acids in the active site, suggesting Van der Waals interactions. unila.ac.idresearchgate.net The interaction energy between [Cr(pic)₃] and PTP has been calculated, indicating a favorable interaction. unila.ac.idresearchgate.net

Electrochemical Behavior and Proton-Coupled Electron Transfer (PCET) Mechanisms

The electrochemical behavior of chromium complexes containing picolinates as ligands has been investigated to understand their redox properties and potential reaction mechanisms, including Proton-Coupled Electron Transfer (PCET). examine.comresearchgate.netresearchgate.net Studies using cyclic voltammetry have shown that chromium(III) picolinate complexes undergo a one-electron reversible reduction process. researchgate.net The electrochemical reaction rate of tris-(2-pyridine carboxylate) chromium (III) can be influenced by the presence of strong acids, suggesting that PCET via proton donation promotes the reduction reaction. researchgate.netresearchgate.net The modulation of the electrochemical behavior through proton-coupled shifts in reduction potentials and kinetics provides insights into their potential interactions with cellular reductant agents and protons. researchgate.netresearchgate.net

Quantum Chemical Modeling of Redox Potentials

Quantum chemical modeling approaches have been utilized to predict the redox potentials of chemical species, including those relevant to chromium chemistry. examine.comnih.govplos.orgnii.ac.jp These methods can provide theoretical estimates of reduction potentials, complementing experimental electrochemical studies. plos.org While the direct quantum chemical modeling of chromium picolinate's redox potential was not explicitly detailed in the search results, quantum chemistry has been applied to understand the redox behavior of transition metal ions in various contexts, and such approaches can be extended to chromium picolinate to gain further insights into its potential for undergoing redox reactions in biological or chemical systems. plos.orgnii.ac.jp The dynamics stability and electrochemical potentials of chromium picolinate complexes have been positively correlated with the generation of reactive oxygen species through Fenton-like reactions in some studies. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Chromium picolinate14639-25-9
Picolinic acid8169
Chromium(III) chloride160712
Tris-(2-pyridine carboxylate) chromium (III)165281
2-cyanopyridine10043
Chromium trichloride (B1173362)65435
Water963
Dimethyl sulfoxide (B87167)679
Protein Tyrosine Phosphatase-

Note: PubChem CIDs are for the basic compounds. Specific complex or derivative CIDs may vary.

Data Table: Electrochemical Properties

ComplexTechniqueSolventReduction Potential (vs. a reference electrode)NotesSource
[Cr(pic)₃]·H₂O and [Cr(pic)₂(OH)]₂·5H₂OCyclic VoltammetryDMFUndergo a one-electron reversible reductionMononuclear species has a more accessible reduction potential researchgate.net
Tris-(2-pyridine carboxylate) chromium (III)Electrochemical-Increased rate in presence of strong acidSuggests PCET via proton donation promotes reduction researchgate.netresearchgate.net
Tris-(2-pyridine carboxylate) chromium (III)Electrochemical-Decreased exchange constant with picolinic acidSuggests kinetic control by slow electronic exchange, consistent with PCET researchgate.netresearchgate.net

Advanced Analytical Methodologies for Chromium Picolinate Determination and Speciation

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and determination of chromium picolinate (B1231196) due to its ability to handle complex samples and provide high resolution. researchgate.netresearchgate.net

Reversed-Phase HPLC for Compound Determination

Reversed-phase HPLC (RP-HPLC) is a common mode employed for the determination of chromium picolinate. This technique utilizes a stationary phase that is less polar than the mobile phase, allowing for the separation of compounds based on their hydrophobic interactions. Studies have successfully applied RP-HPLC for the quantitative analysis of chromium picolinate in various sample types, including pharmaceutical dosage forms and animal feeds. researchgate.netresearchgate.netnih.govijarsct.co.innih.gov

A validated RP-HPLC method for chromium picolinate in pharmaceutical dosage forms utilized a reversed-phase Supelcosil LC-18 column (250 x 4.6 mm, 5 µm) with a mobile phase consisting of acetonitrile (B52724) and water (40:60 v/v) at a flow rate of 0.8 mL/min. UV detection was performed at 264 nm. This method demonstrated good linearity over a concentration range of 0.125 to 12.5 µg/mL with a correlation coefficient of 0.999. researchgate.netnih.gov The limits of detection (LOD) and quantification (LOQ) were reported as 0.091 and 0.181 µg/mL, respectively. nih.gov

Another RP-HPLC method for chromium picolinate determination in a diet vinegar formulation used an ODS, 5µm (250×4.6) mm column with a mobile phase of acetonitrile:buffer (60:40 V/V) at a flow rate of 0.5 mL/min and PDA detection at 264 nm. researchgate.net This method showed linearity from 1.5 to 12.5 μg/mL with a correlation coefficient of 0.999, and LOD and LOQ values of 0.0540513 and 0.1637919 μg/mL, respectively. researchgate.net

Method ParameterValue (Example 1)Value (Example 2)
Column TypeSupelcosil LC-18 (250 x 4.6 mm, 5 µm)ODS (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (40:60 v/v)Acetonitrile:Buffer (60:40 V/V)
Flow Rate0.8 mL/min0.5 mL/min
Detection Wavelength264 nm (UV)264 nm (PDA)
Linearity Range0.125 - 12.5 µg/mL1.5 - 12.5 µg/mL
Correlation Coefficient0.9990.999
LOD0.091 µg/mL0.0540513 µg/mL
LOQ0.181 µg/mL0.1637919 µg/mL

Hyphenated HPLC Techniques

Hyphenated HPLC techniques combine the separation power of HPLC with the detection capabilities of other analytical instruments, providing more comprehensive information about the separated components. speciation.netresearchgate.netdntb.gov.ua

HPLC-Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

HPLC coupled with Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for the identification and quantification of chromium picolinate, particularly in complex matrices. ESI is a soft ionization technique suitable for thermally labile and polar compounds like chromium picolinate, and MS/MS provides structural information and enhanced selectivity through the fragmentation of ions. speciation.netnih.govmdpi.com

A rapid and reliable LC-MS/MS method was developed for the quantitative determination of chromium picolinate in animal feeds. This method utilized a Waters ACQUITY UPLC® BEH C18 column and ESI in positive mode, with detection by tandem mass spectrometry in multiple reaction monitoring mode. nih.gov The method showed good linearity from 0.5 to 1000 ng/mL (R² = 0.9982) and average recoveries between 95.37% and 105.54% in various feed types. nih.gov The limits of quantitation were 0.02 mg/kg for complete feed, 0.025 mg/kg for concentrated feed, and 2 mg/kg for premix. nih.gov

Method ParameterValue
Column TypeWaters ACQUITY UPLC® BEH C18
Ionization ModeESI⁺
Detection ModeTandem Mass Spectrometry (MRM)
Linearity Range0.5 - 1000 ng/mL
Correlation Coefficient0.9982
Average Recoveries95.37% - 105.54%
LOQ (Complete Feed)0.02 mg/kg
LOQ (Concentrated Feed)0.025 mg/kg
LOQ (Premix)2 mg/kg

HPLC-ESI-MS has also been used for the identification of chromium picolinate, with the detection of a peak at m/z 419 corresponding to the [M+H]⁺ ion of chromium tripicolinate. researchgate.netkoreascience.kr

HPLC-Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for chromium speciation analysis, allowing for the separation of different chromium species (e.g., Cr(III) and Cr(VI)) and the subsequent detection of chromium atoms by ICP-MS. speciation.netresearchgate.netdntb.gov.uamdpi.comshimadzu.comnih.gov This hyphenation provides elemental information about the separated compounds.

HPLC-ICP-MS has been applied to the analysis of chromium speciation in various matrices, including water samples and food supplements. speciation.netdntb.gov.uamdpi.com This technique can differentiate between Cr(III) and Cr(VI), which is critical due to their differing toxicities. speciation.netbrooksapplied.comthermofisher.com Methods often involve the chelation of Cr(III) to facilitate its separation from Cr(VI) on the chromatographic column. shimadzu.com For instance, chelation with EDTA or 2,6-pyridinedicarboxylic acid (PDCA) is used to separate Cr(III) from Cr(VI) before detection by LC-ICP-MS. shimadzu.com

A study utilizing HPLC-DAD/ICP-MS for chromium speciation in a commercial chromium picolinate supplement simultaneously obtained molecular information from the DAD and elemental information from the ICP-MS. dntb.gov.uamdpi.com This approach allowed for the evaluation of possible biomolecules associated with chromium species. dntb.gov.uamdpi.com

HPLC-Diode Array Detection (DAD)

HPLC coupled with Diode Array Detection (DAD) provides molecular information by measuring the absorbance spectrum of eluting compounds across a range of wavelengths. This is useful for identifying and quantifying chromium picolinate based on its characteristic UV-Vis absorption properties. researchgate.netresearchgate.netdntb.gov.uamdpi.comnih.gov

HPLC-DAD has been used for the determination of chromium picolinate in pharmaceutical dosage forms, with detection typically performed at wavelengths around 264 nm, where chromium picolinate exhibits absorbance. researchgate.netnih.govsphinxsai.com In hyphenated HPLC-DAD/ICP-MS systems, DAD provides complementary molecular detection alongside the elemental detection of ICP-MS. dntb.gov.uamdpi.com For example, in the analysis of a chromium picolinate supplement, DAD monitoring at 371 nm and 550 nm was used for Cr(VI) and Cr(III)-EDTA, respectively, while ICP-MS monitored the ⁵³Cr isotope. mdpi.com

Atomic Absorption Spectrometry (AAS) for Chromium Quantification

Atomic Absorption Spectrometry (AAS) is an elemental analysis technique used for the quantification of total chromium content in samples. While AAS does not provide speciation information directly, it is a fundamental method for determining the total amount of chromium present in a sample containing chromium picolinate. researchgate.netresearchgate.netacs.organalytik-jena.com

Techniques such as Electrothermal Atomic Absorption Spectrometry (ETAAS), also known as Graphite Furnace AAS (GF-AAS), and Flame Atomic Absorption Spectrometry (F-AAS) can be applied for chromium quantification. researchgate.netanalytik-jena.com These methods measure the absorption of specific wavelengths of light by chromium atoms in a sample that has been atomized. AAS has been used to confirm the purity of synthesized chromium picolinate and to determine chromium levels in various samples, including dietary supplements. researchgate.netsemanticscholar.org

While AAS is effective for total chromium quantification, it typically requires sample digestion to convert all chromium species into a measurable form. semanticscholar.org For chromium speciation, chromatographic separation prior to AAS detection or the use of hyphenated techniques like HPLC-ICP-MS is necessary. speciation.netbrooksapplied.comthermofisher.com

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS)

Capillary Electrophoresis-Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) is a powerful hyphenated technique used for the separation and detection of various chemical species, including those of chromium. This method combines the high separation efficiency of capillary electrophoresis with the sensitive elemental detection capabilities of ICP-MS. CE-ICP-MS has been reported for the simultaneous detection of trace Cr(VI), Cr(III), and chromium(III) picolinate (CrPic) in complex matrices such as food samples. nih.govwiley.com

A method utilizing CE-ICP-MS coupled with ultrasonic-assisted extraction has been developed for the simultaneous analysis of Cr(VI), Cr(III), and CrPic in foods. nih.govwiley.com In this approach, Cr(III) ions are chelated with trans-1,2-diaminocyclohexane-N,N,N´,N´-tetraacetic acid (DCTA) to form a negatively charged complex, Cr-DCTA⁻. nih.govwiley.com Subsequently, Cr(VI) (as CrO₄²⁻), the Cr-DCTA⁻ complex, and CrPic are separated by capillary electrophoresis. nih.govwiley.com The separated species are then monitored by ICP-MS. nih.govwiley.com This method allows for the separation of these chromium species within approximately 8 minutes under a separation voltage of -13 KV. nih.govwiley.com

The CE-ICP-MS method offers notable sensitivity. Instrument detection limits of 0.10 ngCr/mL for Cr(VI), 0.18 ngCr/mL for Cr(III), and 0.20 ngCr/mL for CrPic have been achieved. nih.govwiley.com The method has demonstrated successful determination of these chromium species in nutritional supplements, such as CrPic yeast tablets, with good recovery rates and low relative standard deviations. nih.govwiley.com For instance, in one study, the concentration of CrPic in a nutritional supplement was determined to be 1514.6 μg Cr/g, with an RSD (n=5) of less than 6% and a recovery rate of 93-103%. nih.govwiley.com This indicates that CrPic was the predominant chromium species in the analyzed supplement. nih.govwiley.com

CE-ICP-MS is considered suitable for both chemical and biological applications due to its high sensitivity and lower quantification limits compared to some HPLC methods. researchgate.net It also requires considerably less time than certain other analytical methods. researchgate.net

Electroanalytical Determination Methods

Electroanalytical methods, which involve the measurement of electrical quantities related to chemical parameters, offer advantages such as low detection limits and the ability to distinguish between different oxidation states of an element. tcd.ie These techniques are based on electron transfer processes occurring at the electrode-solution interface. tcd.ie

A novel cyclic voltammetric study has investigated the electrochemical behavior of chromium picolinate (Cr-Pic) using a gold electrode in a KBr medium. researchgate.netsciety.org Cyclic voltammetry (CV) was employed to study the redox behavior of Cr-Pic. researchgate.netsciety.org The study aimed to develop a selective and sensitive electroanalytical method for the determination of Cr-Pic, including its analysis in commercial capsules. researchgate.netsciety.org

In this cyclic voltammetric study, the oxidation and reduction waves of Cr-Pic were found to be linearly dependent on its concentration. researchgate.netsciety.org Linear calibration curves were obtained within the range of 0.662–3.23 µM. researchgate.netsciety.org The limits of detection (LOD) were determined to be 0.215 µM for the reduction wave and 0.053 µM for the oxidation wave using the gold electrode. researchgate.netsciety.org The corresponding limits of quantitation (LOQ) were 0.654 µM and 0.163 µM, respectively. researchgate.netsciety.org

The electrochemical behavior of chromium(III)/picolinate complexes has also been investigated using voltammetry and spectroscopy. acs.orgresearchgate.net These studies provide insights into the redox properties and stability of these complexes. acs.orgresearchgate.net

Electroanalytical methods, including voltammetry, are considered important for the analysis of chromium species. mdpi.com Compared to some other techniques, electroanalytical methods can offer advantages in terms of cost-effectiveness and the ability to provide information on chemical kinetics. tcd.ie

Functionalized Multi-Walled Carbon Nanotubes for Adsorption Studies

Functionalized multi-walled carbon nanotubes (FMWCNTs) have been explored as adsorbents for the removal of chromium picolinate from aqueous solutions. Carbon nanotubes, with their unique structure and high surface area, have garnered attention as potential adsorbents for removing various pollutants from water. Functionalization of MWCNTs can enhance their dispersion in aqueous media and improve their adsorption properties by introducing hydrophilic groups and creating more adsorption sites. researchgate.net

Research has focused on evaluating the ability of FMWCNTs to adsorb chromium picolinate from aqueous solutions. Studies have investigated the effects of various parameters on the removal efficiency of CrPic by FMWCNTs, including pH, initial concentration of the sorbate, sorbent dosage, temperature, and contact time.

The adsorption process of chromium picolinate onto FMWCNTs has been examined using different isotherm models. The Langmuir isotherm model has been found to be more suitable for fitting the experimental adsorption data. This suggests a monolayer adsorption of CrPic onto the homogeneous surface of the FMWCNTs.

Kinetic studies have also been conducted to understand the adsorption behavior. The adsorption of chromium picolinate onto FMWCNTs has been shown to obey the pseudo-first-order reaction law.

Thermodynamic studies indicate that the adsorption of CrPic onto FMWCNTs is an exothermic and exergonic process, suggesting that it is favorable and releases heat. The nature of the adsorption has been characterized as predominantly physical adsorption.

Functionalized MWCNTs have also been investigated for the removal of other chromium species, such as hexavalent chromium (Cr(VI)), from wastewater. researchgate.netnih.govbrieflands.comcapes.gov.br These studies highlight the potential of functionalized carbon nanotubes as effective adsorbents for chromium removal from aqueous media. researchgate.netnih.govbrieflands.comcapes.gov.br

Data Table: CE-ICP-MS Detection Limits for Chromium Species

Chromium SpeciesInstrument Detection Limit (ngCr/mL)
Cr(VI)0.10
Cr(III)0.18
Chromium(III) Picolinate0.20

Source: Based on data from Ref. nih.govwiley.com

Data Table: Cyclic Voltammetry Results for Chromium Picolinate

ParameterValue (µM)Electrode
Linear Range (CV)0.662 – 3.23Gold
LOD (Reduction)0.215Gold
LOD (Oxidation)0.053Gold
LOQ (Reduction)0.654Gold
LOQ (Oxidation)0.163Gold

Source: Based on data from Ref. researchgate.netsciety.org

Data Table: Adsorption Characteristics of Chromium Picolinate onto FMWCNTs

Study AspectFinding
IsothermLangmuir model is more suitable.
KineticsObeys pseudo-first-order law.
ThermodynamicsExothermic and exergonic.
Adsorption TypePredominantly physical adsorption.

Source: Based on data from Ref.

Pharmacokinetic Aspects and Bioavailability in Experimental Systems

Comparative Absorption Studies in Animal Models

Research in animal models has provided insights into the relative absorption efficiency of chromium picolinate (B1231196) compared to other forms of chromium.

Factors Influencing Gastrointestinal Absorption (e.g., stability in gastric juice, lipophilicity)

The chemical properties of chromium picolinate play a role in its absorption. Chromium picolinate is described as a stable, electrically neutral, and lipophilic compound, which is thought to facilitate its absorption from the gastrointestinal tract compared to less lipophilic forms like nicotinate (B505614) or chloride researchgate.netresearchgate.net. Incubations of chromium picolinate with rat stomach and small intestine contents have demonstrated that the compound remains stable within these environments for expected transit times rti.org. However, despite its stability in gut contents, studies using ¹⁴C-labelled chromium picolinate in rats and mice suggest that most of the compound is broken down in or near the intestinal wall. The organic portion (picolinate) is then absorbed into the systemic circulation, conjugated with glycine, and excreted in urine, while almost all of the chromium remains in the intestinal tract and is excreted in feces rti.org. This indicates that while the picolinate ligand may enhance initial uptake or transport to the intestinal wall, it does not necessarily lead to a proportionally higher absorption of the chromium itself into systemic circulation compared to the ligand.

Dietary factors can also significantly influence chromium absorption. Substances like starch, simple sugars, ascorbic acid, oxalic acid, nicotinic acid, and certain amino acids tend to increase the rate of chromium absorption, potentially due to ligand chelation that converts chromium into more lipophilic forms aaem.plwikipedia.org. Conversely, high concentrations of phosphate, calcium, magnesium, titanium, zinc, vanadium, and iron can reduce the rate of this process aaem.plwikipedia.org.

Bio-distribution and Tissue Accumulation in Pre-clinical Models

Following absorption, chromium is distributed throughout the body's tissues. Studies in pre-clinical models have investigated the tissue accumulation patterns of chromium following administration of chromium picolinate.

Hepatic and Renal Chromium Concentration

The liver and kidneys are among the tissues where chromium concentration is often highest aaem.plbibliotekanauki.pl. Studies in rats have shown that hepatic and renal chromium concentrations increased linearly with increasing dietary levels of both chromium chloride and chromium picolinate. Notably, animals fed chromium picolinate supplemented diets exhibited several-fold higher chromium concentrations in both the liver and kidney compared to those fed chromium chloride nih.goveuropa.eu. This suggests that the enhanced absorption of chromium picolinate translates to greater accumulation in these key organs. Similar relationships between Cr(III) intake and its concentration in liver and kidney tissues have been observed in various animal models, including rats and lambs researchgate.net.

Accumulation in Other Tissues (e.g., muscle, testes)

Beyond the liver and kidneys, chromium is found in other tissues, albeit often at lower concentrations aaem.pl. Studies in rats have shown accumulation in tissues such as muscle aaem.pl. In lambs supplemented with chromium picolinate, a positive linear relationship was observed between the administered dose and the accumulation of chromium in the heart, lungs, and testes researchgate.net. While some studies in pigs have shown accumulation in the liver and kidneys with no clear impact on muscle concentration after feed enrichment with chromium, studies in poultry have indicated accumulation in the liver, kidneys, and muscles with various chromium forms, including picolinate aaem.pl. Certain tissues, including bones, testes, and epididymis, may be capable of long-term chromium storage in rats aaem.pl.

Here is a table summarizing comparative tissue chromium concentrations in rats fed chromium picolinate vs. chromium chloride:

TissueChromium Picolinate Concentration (Relative)Chromium Chloride Concentration (Relative)Reference
LiverSeveral-fold higherLower nih.goveuropa.eu
KidneySeveral-fold higherLower nih.goveuropa.eu
MuscleAccumulation observedNot specified in comparative context aaem.pl
TestesAccumulation observed (dose-dependent)Not specified in comparative context researchgate.net

Note: Relative concentrations are based on qualitative descriptions in the provided sources. Specific numerical values varied depending on the study design and dosage.

Excretion Patterns in Experimental Subjects

Chromium is primarily excreted from the body, with the main route being the urine wikipedia.orgbibliotekanauki.pl. Studies in rats have shown that a greater amount of chromium is excreted in urine following dietary treatment with chromium nanoparticles compared to chromium picolinate pan.olsztyn.pl. However, other studies in pigs and rats comparing picolinate and nanoparticles or different organic forms have not always observed different fecal and urinary excretion patterns pan.olsztyn.pl.

In rats, approximately 80% of absorbed chromium from chromium picolinate is excreted in the urine, while the remainder is excreted in sweat and feces wikipedia.org. Urinary excretion of chromium has been shown to occur in a time and dose-dependent manner in lambs supplemented with chromium picolinate, with greater excretion observed with longer supplementation periods or higher dietary chromium levels researchgate.net. Studies using ⁵¹Cr-labelled chromium picolinate in rats indicated that most of the absorbed ⁵¹Cr was excreted into the urine within 24 hours researchgate.netresearchgate.net.

The efficiency of chromium absorption from the gut is generally low, with a large proportion of the ingested amount being excreted in the feces researchgate.net. For instance, approximately 0.5% of dietary chromium intake is absorbed, with the rest excreted in feces researchgate.net. Studies in rats orally dosed with ¹⁴C-labelled chromium picolinate showed that 98% of the chromium was excreted in feces, while the radiolabel (primarily from the picolinate ligand) was excreted in urine as a metabolite rti.org. This further supports the idea that while the picolinate ligand is absorbed and excreted, the majority of the chromium from chromium picolinate is not absorbed and is eliminated via feces.

Here is a table summarizing excretion patterns observed in some experimental studies:

Experimental SubjectChromium FormPrimary Excretion RouteNotesReference
RatsChromium PicolinateUrine, FecesGreater urinary excretion compared to chromium nanoparticles in one study; 98% in feces in another study with ¹⁴C-labelled CrPic. rti.orgpan.olsztyn.pl rti.orgpan.olsztyn.pl
RatsChromium NanoparticlesUrine, FecesGreater excretion via urine and feces compared to chromium picolinate in one study. pan.olsztyn.pl pan.olsztyn.pl
Rats⁵¹Cr-Chromium PicolinateUrineMost absorbed ⁵¹Cr excreted within 24 hours. researchgate.netresearchgate.net researchgate.netresearchgate.net
LambsChromium PicolinateUrineUrinary excretion is time and dose-dependent. researchgate.net researchgate.net

Note: This table is intended to be interactive and may allow for sorting or filtering in a dynamic environment.

Cellular Uptake Mechanisms

The mechanisms by which chromium, particularly in the form of chromium picolinate, enters cells have been investigated in various experimental models. These mechanisms are crucial for understanding how chromium exerts its biological effects.

Role of Transferrin and Endocytosis

A significant pathway for the cellular uptake of trivalent chromium (Cr(III)), the form present in chromium picolinate, involves the iron-transport protein transferrin. aaem.plcabidigitallibrary.org In the bloodstream, approximately 80% of absorbed Cr(III) from chromium picolinate is bound to transferrin. aaem.plwikipedia.org Transferrin, when loaded with trivalent metal ions like Cr(III), binds to its specific receptors located on the surface of cell membranes, particularly on insulin-sensitive cells. aaem.plresearchgate.netscielo.br

The complex formed by transferrin bound to its receptor, along with the associated chromium, is then internalized into the cell through a process called endocytosis. cabidigitallibrary.orgresearchgate.netscielo.brnih.gov Following internalization, the resulting endosome undergoes acidification. scielo.brsci-hub.se This acidic environment within the endosome facilitates the release of Cr(III) from transferrin. researchgate.netscielo.brnih.gov Once released from transferrin within the endosome, chromium is then transported into the cytosol. cabidigitallibrary.org The precise transporter responsible for moving chromium from the endosome to the cytosol is not yet fully identified. cabidigitallibrary.org

Studies using experimental models like Leydig cells have illustrated this process, showing that CrPic3 enters the cell bound to transferrin through endocytosis. nih.gov Within the endosome, the low pH leads to the separation of CrPic3 from transferrin. researchgate.netnih.gov Subsequently, Cr(III) can bind to other intracellular molecules, such as the oligopeptide low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin. aaem.plcabidigitallibrary.orgresearchgate.net

Membrane Permeability Considerations

While transferrin-mediated endocytosis is a key mechanism for chromium uptake, particularly for Cr(III), other considerations regarding membrane permeability are also relevant, especially in the context of different chromium forms and experimental conditions.

Studies using Caco-2 cell monolayers, a common in vitro model for intestinal absorption, have investigated the transport of chromium picolinate across cell membranes. These studies suggest that the epithelial transport of chromium picolinate across these monolayers primarily occurs via passive transport pathways. nih.gov The apparent permeability coefficient (Papp) has been used to quantify the rate of transport across these cell layers.

Research comparing chromium picolinate with other forms, such as chromium chloride and chromium nanoparticles, in Caco-2 cell monolayers has provided insights into their relative permeability. A study found that the apparent permeability coefficient of chromium picolinate was between 3.52 and 5.31 x 10⁻⁶ cm/s, which was higher than that of chromium chloride but lower than that of chromium nanoparticles. nih.govresearchgate.net This suggests that chromium picolinate exhibits a moderate level of membrane permeability in this experimental model.

Furthermore, studies have explored the potential influence of chromium on membrane properties. Some research indicates that chromium picolinate may influence membrane fluidity. oup.cominstituteofmineralresearch.orgiu.edu For instance, in vitro data using cultured mouse and rat skeletal muscle cells suggested that trivalent chromium, including in the picolinate form, enhanced membrane fluidity. oup.com This potential alteration in membrane fluidity could theoretically impact the transport of substances across the cell membrane, including glucose via glucose transporters like GLUT4. oup.comnih.govnih.govresearchgate.net Studies in 3T3-L1 adipocytes have shown that chromium picolinate can trigger the redistribution of GLUT4 to the plasma membrane, and this effect was associated with a decrease in plasma membrane cholesterol, suggesting a link between chromium's action, membrane properties, and transporter translocation. oup.comresearchgate.net

Table: Apparent Permeability Coefficients (Papp) in Caco-2 Cell Monolayers

Chromium FormConcentration Range (µmol/l)Papp (x 10⁻⁶ cm/s)Reference
Chromium Picolinate0.2-203.52 - 5.31 nih.govresearchgate.net
Chromium Chloride0.2-200.97 - 1.37 nih.govresearchgate.net
Chromium Nanoparticle0.2-205.89 - 7.92 nih.govresearchgate.net

Table: Transport and Uptake Efficiency in Caco-2 Cell Monolayers (120 min incubation at 37°C)

Chromium FormTransport Efficiency (%)Uptake Efficiency (%)Reference
Chromium Picolinate9.08 ± 0.254.73 ± 0.60 nih.gov
Chromium Chloride2.11 ± 0.530.88 ± 0.08 nih.gov
Chromium Nanoparticle15.83 ± 0.7610.08 ± 0.76 nih.gov

Molecular and Cellular Mechanisms of Action in Research Models

Mechanisms Related to Insulin (B600854) Signaling and Glucose Homeostasis

The primary area of investigation into chromium picolinate's mechanism of action concerns its influence on insulin signaling and the subsequent impact on glucose homeostasis. Various points along the insulin signaling cascade have been explored as potential targets.

Modulation of Insulin Receptor Phosphorylation and Kinase Activity in Cellular Systems

Studies have investigated the effect of chromium picolinate (B1231196) on the insulin receptor (IR), a tyrosine kinase receptor that initiates the insulin signaling cascade upon binding to insulin. Research using CHO-IR cells treated with chromium picolinate observed an enhancement in the tyrosine phosphorylation of insulin receptors and an increase in insulin receptor tyrosine kinase activity in the membrane fraction of these cells. nih.gov However, in a cell-free system using a recombinant IR domain, chromium did not enhance the auto-tyrosine phosphorylation of the recombinant protein. nih.gov In vitro studies using trivalent chromium have suggested an increase in insulin receptor kinase activity in the presence of insulin in mammalian cell culture, independent of direct effects on phosphorylation or autophosphorylation. examine.com

Interaction with Low-Molecular-Weight Chromium-Binding Substance (LMWCr)/Chromodulin

A key hypothesis regarding chromium's mechanism involves its interaction with a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin. LMWCr is an oligopeptide composed of amino acids, including aspartate, cysteine, glutamate, and glycine, and is thought to bind trivalent chromium ions. wikipedia.orgbibliotekanauki.plwikiwand.com According to a proposed model, LMWCr augments insulin signaling by binding to and enhancing the kinase activity of the insulin receptor. nih.govbibliotekanauki.pl This oligopeptide is suggested to be present in the cytoplasm and nucleus in an inactive form (apochromodulin) and becomes active upon binding four chromium atoms, forming "holochromodulin". aaem.pl This active chromodulin is then proposed to activate tyrosine kinase, leading to the phosphorylation of the insulin receptor. bibliotekanauki.plaaem.pl Studies have examined the chromium-binding constant of LMWCr and its ability to acquire chromium from sources like chromium picolinate, with results supporting the model where four chromic ions bind cooperatively to apoLMWCr. nih.gov

Effects on Glucose Transporter (Glut4) Translocation and Glucose Uptake

Chromium picolinate has been shown to influence glucose uptake in cellular models, partly by affecting the translocation of Glucose Transporter 4 (Glut4). Studies in 3T3-L1 adipocytes demonstrated that trivalent chromium, including in the picolinate form, can mobilize Glut4 to the plasma membrane. researchgate.netoup.comoup.com This translocation was associated with enhanced insulin-stimulated glucose transport. researchgate.netoup.com However, the chromium-mobilized pool of transporters was not active in the absence of insulin. researchgate.netoup.com Interestingly, some in vitro studies suggest that the regulation of Glut4 translocation by chromium might be independent of classical insulin signaling proteins like the insulin receptor, IRS-1, PI3-kinase, or Akt. nih.govresearchgate.netoup.com Instead, chromium has been observed to potentially increase membrane fluidity by decreasing membrane cholesterol, which could play a role in Glut4 translocation. nih.govaaem.plresearchgate.netoup.com There is also evidence suggesting that chromium improves glucose uptake through upregulating the mRNA levels of GLUT4 in skeletal muscle cells. frontiersin.orgresearchgate.net

Influence on Proximal Insulin Signaling Proteins (e.g., IRS-1, PI-3-kinase, Akt)

Beyond the insulin receptor, chromium picolinate has been investigated for its effects on downstream signaling molecules in the insulin pathway, such as Insulin Receptor Substrate-1 (IRS-1), Phosphatidylinositol 3-kinase (PI3-kinase), and Akt (protein kinase B). In various cellular and animal models of insulin resistance, chromium has been shown to up-regulate insulin-stimulated signal transduction by enhancing the levels of tyrosine phosphorylation of IRS-1 and increasing PI3-kinase activity. nih.govnih.govresearchgate.net Elevated phosphorylation of Akt at Thr308 and Ser473 has also been observed. nih.gov Studies in obese, insulin-resistant rats supplemented with chromium picolinate demonstrated a significant increase in insulin-stimulated phosphorylation of IRS-1 and PI3-kinase activity in skeletal muscle. nih.govresearchgate.net However, this increase in cellular signaling was not associated with altered total protein levels of these molecules. nih.govresearchgate.net Some research indicates that chromium supplementation activates post-receptor insulin signaling, stimulating PI3-kinase and Akt activity. researchgate.net Conversely, some studies have shown no effect of chromium ions on the phosphorylation of IR-beta, IRS, PI3-kinase, and Akt-1. aaem.pl

Gene Expression Regulation Associated with Insulin Sensitivity (e.g., UCP3)

Research has explored the impact of chromium picolinate on the gene expression of proteins involved in insulin sensitivity and glucose metabolism. Studies in porcine skeletal muscle showed that dietary nano chromium picolinate increased the mRNA expression of phosphatidylinositol 3 kinase (PI3K), AKT, and uncoupling protein 3 (UCP3). mdpi.comnih.govdntb.gov.ua UCP3 is considered important for maintaining insulin sensitivity. researchgate.netmdpi.com Increased UCP3 expression is linked to increased carnitine palmitoyltransferase-1B, an enzyme associated with fatty acid oxidation. mdpi.com In vitro studies have also found that chromium improves glucose uptake through up-regulating the mRNA level of UCP3 in skeletal muscles. researchgate.netmdpi.com Additionally, nano chromium picolinate decreased the mRNA expression of suppressor of cytokine signaling 3 (SOCS3), which can impair AMPK modulation of insulin-mediated glucose uptake and target IRS1 for degradation. mdpi.comnih.govdntb.gov.ua

Inhibition of Protein Tyrosine Phosphatase (PTP1B) Activity

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of insulin signaling, as it can dephosphorylate the insulin receptor and other components of the pathway. examine.comnih.gov Studies have investigated whether chromium picolinate influences PTP1B activity. Trivalent chromium has been shown to inhibit PTP1B activity in rat and human hepatoma cells, suggesting a potential mechanism for potentiating insulin signaling by suppressing PTP1B-mediated dephosphorylation of the insulin receptor. examine.com In obese, insulin-resistant rats administered chromium picolinate, lower levels of PTP1B protein and significantly lower PTP1B activity were observed in skeletal muscle compared to controls. examine.comnih.govresearchgate.net However, other studies have not observed an effect of chromium picolinate on PTP1B protein levels or specific activity in cultured cells or insulin-resistant animals. nih.gov Some in vitro studies using recombinant human PTP1B have also failed to show inhibition by chromium, suggesting that chromium's effects on insulin signaling might occur through mechanisms other than direct PTP1B inhibition. examine.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
Chromium picolinate151932
Insulin19, 7, 8, 11, 18, 19
Glucose36
Ertiprotafib (PTP1B inhibitor)157049
PTP1B (Protein Tyrosine Phosphatase 1B)28, 31, 33, 35, 37, 39, 41, 42, 43
Chromodulin (LMWCr)Not applicable (protein/peptide complex)
GLUT4 (Glucose Transporter 4)Not applicable (protein)
IRS-1 (Insulin Receptor Substrate-1)Not applicable (protein)
PI3-kinase (Phosphatidylinositol 3-kinase)Not applicable (protein)
Akt (Protein Kinase B)Not applicable (protein)
UCP3 (Uncoupling Protein 3)Not applicable (protein)
SOCS3 (Suppressor of Cytokine Signaling 3)Not applicable (protein)
Interleukin-15 (IL-15)Not applicable (protein)
AdiponectinNot applicable (protein)
LeptinNot applicable (protein)
Tumor necrosis factor-α (TNF-α)Not applicable (protein)
PPARγ (Peroxisome Proliferator-Activated Receptor gamma)Not applicable (protein)
C/EBPα (CCAAT/enhancer-binding protein alpha)Not applicable (protein)
AMPK (AMP-activated protein kinase)Not applicable (protein)

Data Tables

Based on the provided search results, specific quantitative data suitable for creating interactive data tables directly within this format is limited across all subsections. However, the search results describe several key findings that can be summarized qualitatively or presented in a simplified table format if specific numerical data points (e.g., fold changes in phosphorylation, percentage inhibition) were consistently available and comparable across studies for each specific mechanism.

For example, a simplified representation of findings related to PTP1B inhibition could be:

Study ModelChromium FormEffect on PTP1B ActivityCitation
Rat and human hepatoma cellsTrivalent chromiumInhibited (21-33%) examine.com
Obese, insulin-resistant ratsChromium picolinateSignificantly lower examine.comnih.govresearchgate.net
Cultured cells/animalsChromium picolinateNo observed effect nih.gov
Recombinant human PTP1BChromiumFailed to inhibit examine.com

Similarly, for gene expression changes in porcine skeletal muscle:

GeneEffect of Nano Chromium PicolinateTissueCitation
PI3KIncreased mRNA expressionSkeletal muscle mdpi.comnih.govdntb.gov.ua
AKTIncreased mRNA expressionSkeletal muscle mdpi.comnih.govdntb.gov.ua
UCP3Increased mRNA expressionSkeletal muscle researchgate.netmdpi.comnih.govdntb.gov.ua
SOCS3Decreased mRNA expressionSkeletal muscle mdpi.comnih.govdntb.gov.ua
IL-15Increased mRNA expressionSkeletal muscle mdpi.comnih.govdntb.gov.ua

Impact on Cellular and Organismal Metabolism

Investigations in research models suggest that chromium picolinate can impact the metabolism of lipids, carbohydrates, and proteins. These effects are often linked to its interaction with insulin signaling pathways, although direct, insulin-independent mechanisms have also been proposed. redalyc.organimbiosci.orgaaem.pl

Regulation of Lipid Metabolism Pathways

Studies in various research models have explored the influence of chromium picolinate on lipid metabolism, including its effects on enzymatic activity, gene expression, and membrane properties. redalyc.orgresearchgate.netmdpi.comanimbiosci.orgfrontiersin.org

Effects on Lipolytic and Lipogenic Activity

Research in pig models has investigated the in vitro effects of chromium picolinate on lipogenesis (fat synthesis) and lipolysis (fat breakdown) in adipose tissue. One study found that CrPic supplementation increased in vitro lipolytic activity in pig adipose tissue but did not significantly affect lipogenesis. animbiosci.orgnih.gov This effect on lipolytic activity was observed to be more pronounced in female pigs compared to male pigs. animbiosci.orgnih.gov Conversely, other research in pigs has suggested that chromium supplementation may decrease fat accretion by inhibiting lipogenesis. researchgate.netscielo.org.za In broiler chicks, dietary CrPic has been shown to decrease the enzymatic activities of fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), hormone-sensitive lipase (B570770) (HSL), and lipoprotein lipase (LPL), enzymes crucial for fat deposition and metabolism. animbiosci.org

Here is a summary of findings on CrPic's effects on lipolytic and lipogenic activity in research models:

Research ModelCrPic Effect on Lipolytic ActivityCrPic Effect on Lipogenic ActivityKey FindingsSource
Pigs (in vitro)IncreasedNo significant effectGreater effect on lipolytic activity in female pigs. animbiosci.orgnih.gov
Pigs (in vivo)Not specifiedDecreased (suggested)May decrease fat accretion by inhibiting lipogenesis. researchgate.netscielo.org.za
Broiler ChicksDecreased HSL, LPL activityDecreased FAS, ACC activityDecreased enzymatic activities involved in fat deposition and metabolism. animbiosci.org
Alterations in Gene Expression Related to Lipid Metabolism

Chromium picolinate has been shown to influence the expression of genes involved in lipid metabolism in various research models. In obese rats, CrPic supplementation was associated with the upregulation of PPARα in the liver, a nuclear receptor that plays a key role in regulating fatty acid oxidation. researchgate.netmdpi.com Studies in broiler chicks indicated that CrPic supplementation increased the mRNA expression levels of FAS and LPL, despite decreasing their enzymatic activities. animbiosci.org Research in coral trout exposed to dietary CrPic revealed differential expression of genes related to lipid transport and metabolism, with a significant number of differentially expressed genes (DEGs) assigned to lipid metabolism pathways, including steroid biosynthesis. frontiersin.org Specifically, several key genes in the steroid biosynthesis pathway were found to be upregulated. frontiersin.org In a study using a rodent Leydig cell line under insulin resistance conditions, CrPic exposure restored the expression of mitochondrial complexes involved in metabolism and promoted androstenedione (B190577) production, suggesting it might promote cholesterol conversion into androgenic intermediates in this context. mdpi.com Research in infertile women with polycystic ovary syndrome (PCOS) candidate for in vitro fertilization, a model for metabolic abnormalities, showed that chromium supplementation significantly upregulated the gene expression of PPAR-γ and low-density lipoprotein receptor (LDLR) in peripheral blood mononuclear cells (PBMCs). frontiersin.org

Here is a summary of findings on CrPic's effects on gene expression related to lipid metabolism in research models:

Research ModelGenes/Pathways AffectedObserved EffectSource
Obese RatsPPARαUpregulated researchgate.netmdpi.com
Broiler ChicksFAS, LPL (mRNA expression)Increased animbiosci.org
Coral TroutLipid transport and metabolism (overall), Steroid biosynthesisDifferential expression frontiersin.org
Rodent Leydig Cell Line (Insulin Resistance Model)Genes related to cholesterol conversion to androgensPromoted production mdpi.com
PBMCs from Women with PCOSPPAR-γ, LDLRUpregulated frontiersin.org
Impact on Membrane Cholesterol and Fluidity

Research suggests that chromium, including in the picolinate form, can influence cell membrane properties, particularly cholesterol content and fluidity. Studies in 3T3-L1 adipocytes have shown that chromium treatment decreased plasma membrane cholesterol, which was associated with increased membrane fluidity. nih.govoup.comresearchgate.net This reduction in plasma membrane cholesterol is hypothesized to play a role in the mechanism by which chromium enhances glucose transporter 4 (GLUT4) translocation to the cell surface. nih.govoup.comresearchgate.net The effect of chromium on GLUT4 mobilization and insulin-stimulated glucose transport was prevented by adding cholesterol back to the plasma membrane. oup.comresearchgate.net

Influence on Carbohydrate Metabolism at a Molecular Level

Chromium picolinate has been extensively studied for its effects on carbohydrate metabolism, primarily due to its proposed role in enhancing insulin action. redalyc.orgaaem.pl At a molecular level, chromium is thought to be a component of chromodulin, a low molecular weight chromium-binding substance that may amplify insulin signaling by binding to the activated insulin receptor and stimulating its tyrosine kinase activity. redalyc.orgcambridge.orgcambridge.org Studies in obese, hyperinsulinemic rats demonstrated that oral CrPic improved carbohydrate metabolism and enhanced skeletal muscle GLUT4 translocation. researchgate.net While total skeletal muscle GLUT4 levels did not change, CrPic significantly increased membrane-associated GLUT4 after insulin stimulation in obese rats. researchgate.net In diabetic rat models, CrPic administration improved measurements of carbohydrate metabolism and increased levels of insulin in the serum. researchgate.net Research in diabetic rats also showed that chromium supplementation improved the gene expression of GLUT-1, GLUT-3, and insulin. frontiersin.org

Effects on Protein Synthesis and Metabolism

The impact of chromium picolinate on protein synthesis and metabolism has also been investigated in research models. Some studies suggest that chromium may have a positive action on protein synthesis. psu.eduresearchgate.net In a study with pigs, chromium picolinate supplementation increased retained protein synthesis activity in liver acinar cells cultured in vitro. animbiosci.orgnih.gov This effect was observed to be dependent on both CrPic supplementation and gender. animbiosci.org Another study in growing pigs indicated that CrPic supplementation increased the rate of protein deposition in specific anatomical parts like tenderloin and ham. scielo.org.za Glucose-independent effects of chromium on amino acid transport and utilization for protein synthesis have also been suggested based on earlier research. animbiosci.organimbiosci.org However, other studies in rats have reported no significant effect of CrPic on body weight gain, feed intake, or feed conversion rate, which are general indicators of growth and protein utilization. nih.gov One study in diabetic rats showed an increase in protein concentration levels with a high dose of CrPic, but this finding was attributed to an improvement in glycemic control rather than a direct effect on protein synthesis. psu.edu

Here is a summary of findings on CrPic's effects on protein synthesis and metabolism in research models:

Research ModelAspect StudiedObserved EffectSource
Pigs (in vitro)Retained protein synthesisIncreased activity in liver acinar cells animbiosci.orgnih.gov
Pigs (in vivo)Protein depositionIncreased rate in tenderloin and ham scielo.org.za
General (suggested)Amino acid transport/utilizationGlucose-independent effects suggested animbiosci.organimbiosci.org
RatsGrowth, feed utilizationNo significant effect on body weight gain, feed intake, feed conversion rate nih.gov
Diabetic RatsProtein concentrationIncreased (indirectly via improved glycemic control) psu.edu

Redox Activity and Oxidative Stress Mechanisms

Chromium picolinate's impact on cellular function is closely linked to its influence on redox balance and the generation or modulation of oxidative stress. Studies in research models have explored its capacity to catalytically produce reactive oxygen species (ROS) and modulate cellular antioxidant defense systems.

Catalytic Production of Reactive Oxygen Species (ROS) in In Vitro Systems

In vitro studies have indicated that chromium picolinate can catalytically produce reactive oxygen species, particularly in the presence of biological reductants like ascorbate (B8700270) and thiols. This ability appears to arise from the combined action of chromium and picolinate, as neither substance alone catalyzes this process. nih.gov The picolinate ligands are thought to alter the redox potential of the chromium center, making it susceptible to reduction. nih.gov The resulting reduced chromous species can then interact with dioxygen to generate ROS. nih.gov This catalytic production of ROS by [Cr(pic)₃] in the presence of biological reducing agents has been observed at physiologically relevant concentrations as low as 120 nM in in vitro studies. nih.gov These ROS can lead to the cleavage of DNA. nih.gov

Modulation of Cellular Antioxidant Status

The effects of chromium picolinate on cellular antioxidant status have been investigated in various models, with some studies suggesting a potential for modulation of antioxidant enzyme activities and levels of antioxidant molecules. For instance, studies in streptozotocin-induced diabetic rats treated with [Cr(pic)₃] have shown increases in the levels of reduced glutathione (B108866) (GSH), catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GPX). researchgate.netmdpi.com Similarly, other research in diabetic rats also reported increased GR, CAT, SOD, and GSH, alongside decreased malondialdehyde (MDA) levels following [Cr(pic)₃] treatment. mdpi.com In obese mice, chromium supplementation significantly attenuated the elevated ratio of oxidized glutathione to reduced glutathione and the formation of protein carbonyls associated with obesity. nih.gov While some studies in animal models and human trials suggest that chromium supplementation can increase GSH and total antioxidant capacity (TAC), other markers like MDA, TBARS, CAT, and SOD may not show significant changes. imrpress.comhogrefe.com The impact on antioxidant status might be dependent on the physiological and metabolic conditions of the subject or model. psu.edu

Here is a summary of findings on chromium picolinate's effects on antioxidant markers in research models:

ModelTreatmentObserved Effects on Antioxidant MarkersSource
Streptozotocin-induced diabetic rats[Cr(pic)₃] (100 μg/kg) for 21 daysIncreased GSH, CAT, GPX, SOD in liver, kidney, and heart tissues. Significant increase in SOD in liver. researchgate.netmdpi.com
Streptozotocin-induced diabetic rats[Cr(pic)₃] (5 mg/kg) orally for 4 weeksSignificantly increased CAT, SOD, GPX; decreased TBARS. mdpi.com
Streptozotocin-induced diabetic rats[Cr(pic)₃] (1 mg/kg) orally for 4 weeksSignificantly increased GR, CAT, SOD, GSH; decreased MDA. mdpi.com
Obese miceChromium supplementationSignificantly attenuated elevated oxidized glutathione to reduced glutathione ratio and protein carbonyl. nih.gov
Human peripheral blood lymphocytes[Cr(pic)₃] (50 μM) for 24h and 48hIncreased expression of caspase 3. Increased BAX/Blc-2 ratio, mitochondrial membrane potential collapse, cytochrome c release at 100 μM. mdpi.com
Wistar rats[Cr(pic)₃] (0.3 mg/kg) orally for 8 weeksIncreased levels of caspase-8 and caspase-3 in blood. mdpi.comresearchgate.net
Human subjects with type 2 diabetesChromium supplementation (various forms)Significant increase in GSH. Chromium picolinate increased TAC. Reduced protein carbonyl levels. imrpress.comhogrefe.com
Rodent Leydig cell line (Insulin Resistance model)[Cr(pic)₃] (0.1 µM or 10 µM) with/without Palmitate (250 µM)Restored expression of mitochondrial complexes CII and CIII, alleviating oxidative stress. Reduced oxidative damage to lipids. mdpi.com

Inhibition of Protein Glycosylation and Lipid Peroxidation

Research models have provided evidence that chromium, including in the picolinate form, can inhibit protein glycosylation and lipid peroxidation. In erythrocytes exposed to high levels of glucose, chromium was found to inhibit both protein glycosylation and lipid peroxidation. nih.govscilit.com In streptozotocin-induced diabetic rats, chromium supplementation led to a lowering of oxidative stress, which includes reduced lipid peroxidation. nih.govphysiology.org Studies in rats have also shown that [Cr(pic)₃] can significantly increase lipid peroxidation in vivo. researchgate.netresearchgate.net However, other studies in obese mice and human subjects with type 2 diabetes have reported that chromium supplementation, including chromium picolinate, can decrease markers of lipid peroxidation such as TBARS and protein carbonylation. mdpi.comnih.govimrpress.com The effect on lipid peroxidation may depend on the specific model and conditions.

Cellular Apoptosis, Proliferation, and Mitochondrial Integrity

Chromium picolinate has been investigated for its effects on cellular apoptosis, proliferation, and the integrity and function of mitochondria in various cell lines and animal models.

Induction of Apoptosis and Caspase Activation in Cell Lines

Studies have shown that chromium picolinate can induce apoptosis in certain cell lines. For instance, [Cr(pic)₃] has been reported to cause apoptosis in Chinese hamster ovary (CHO) cells. nih.govresearchgate.net In human peripheral blood lymphocytes, [Cr(pic)₃] induced concentration-dependent apoptosis, characterized by DNA fragmentation, Annexin V staining, TUNEL positivity, chromatin condensation, and the formation of apoptotic bodies. nih.gov This induction of apoptosis in lymphocytes appears to be mediated by reactive oxygen species, as pretreatment with N-acetyl cysteine inhibited the process. nih.gov

Further research has explored the involvement of caspases in [Cr(pic)₃]-induced apoptosis. Treatment with [Cr(pic)₃] in human peripheral blood lymphocytes led to the activation of caspase-3. mdpi.comnih.gov This activation was observed downstream of mitochondrial events. nih.gov Studies in Wistar rats treated orally with [Cr(pic)₃] also demonstrated increased levels of caspase-8 and caspase-3 in the blood, indicating the involvement of both extrinsic and intrinsic apoptotic pathways. mdpi.comresearchgate.net

Mitochondrial Damage and Dysfunction

Mitochondria are key organelles involved in apoptosis, and research suggests that chromium picolinate can impact mitochondrial integrity and function. Studies in CHO cells have shown that [Cr(pic)₃] can lead to mitochondrial damage. nih.govresearchgate.net In ovarian cell lines, [Cr(pic)₃] caused mitochondrial swelling and degradation of cristae in a dose-dependent manner, which was identified as an indicator of apoptosis. mdpi.comresearchgate.net

In human peripheral blood lymphocytes, treatment with [Cr(pic)₃] resulted in the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, events indicative of mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway. mdpi.comnih.gov These mitochondrial events appear to play a role in bringing about apoptosis induced by [Cr(pic)₃] in lymphocytes. nih.gov In a rodent Leydig cell line model of insulin resistance, [Cr(pic)₃] exposure was found to restore the expression of mitochondrial complexes CII and CIII, suggesting an effect on mitochondrial oxidative function. mdpi.com

Here is a summary of findings on chromium picolinate's effects on apoptosis and mitochondria in research models:

ModelTreatmentObserved Effects on Apoptosis and MitochondriaSource
CHO cells[Cr(pic)₃] (0.05-1 mM)Induced mutations, mitochondrial damage, and apoptosis. nih.govresearchgate.net
Ovarian cell line CHO AA8[Cr(pic)₃] (80 μg/cm²) for 48 hCaused signs of apoptosis, including mitochondrial swelling and degradation of cristae in a dose-dependent manner. mdpi.comresearchgate.net
Human peripheral blood lymphocytes[Cr(pic)₃] (concentration dependent)Induced apoptosis (DNA fragmentation, Annexin V staining, TUNEL positivity, chromatin condensation, apoptotic bodies). ROS-mediated. nih.gov
Human peripheral blood lymphocytes[Cr(pic)₃] (50 μM and 100 μM)Increased caspase-3 expression (50 μM). Collapse of mitochondrial membrane potential, increased cytosolic cytochrome c (100 μM). mdpi.comnih.gov
Wistar rats[Cr(pic)₃] (0.3 mg/kg) orally for 8 weeksIncreased levels of caspase-8 and caspase-3 in blood. mdpi.comresearchgate.net
Rodent Leydig cell line (Insulin Resistance model)[Cr(pic)₃] (0.1 µM or 10 µM) with/without Palmitate (250 µM)Restored expression of mitochondrial complexes CII and CIII, alleviating oxidative stress. High concentrations (100 µM) decreased viability. mdpi.com

Effects on Cellular Proliferation and Metabolic Viability in Vitro

In vitro research models have been instrumental in elucidating the direct effects of chromium picolinate (CrPic) on cellular proliferation and metabolic viability. Studies utilizing various cell lines have revealed diverse responses to CrPic exposure, often dependent on concentration, exposure duration, and the specific cell type.

Chromium picolinate has been shown to induce apoptosis in certain cell lines. For instance, exposure of the ovarian cell line CHO AA8 to CrPic at a concentration of 80 μg/cm² for 48 hours resulted in signs of apoptosis, including mitochondrial swelling and degradation of cristae in a dose-dependent manner. mdpi.com Similarly, in human peripheral blood lymphocytes, treatment with 50 μM of CrPic increased the expression of caspase-3 by 1.8-fold and 2.2-fold after 24 hours and 48 hours, respectively, compared to control conditions. mdpi.com Apoptosis induction by CrPic has also been observed in HBL-100 human mammary epithelial cells, where treatment with 10 μg/L for 6 hours increased the expression of BAX. mdpi.com Further studies in lymphocytes indicated that CrPic (5-100 μM, 24-72 h) induces apoptosis through mechanisms involving reactive oxygen species (ROS) and mitochondrial events. medchemexpress.com This cytotoxicity in lymphocytes is centered around the mitochondria and oxidative stress caused by intracellular ROS. mdpi.com

However, the effects of CrPic on cell proliferation are not uniformly inhibitory across all cell types and conditions. For example, a study found that 200 ppb of CrPic had no negative effect on the proliferation of the myoblast cell line C2C12 after 5 days of exposure, suggesting it is not an inducer of apoptosis in this specific context. mdpi.com Conversely, studies using chromium chloride (CrCl₃), another form of trivalent chromium, have shown concentration-dependent effects on cell viability. In mouse fibroblasts (BALB/c 3T3), CrCl₃ demonstrated a concentration-dependent decrease in cell viability as measured by MTT reduction, LDH release, and Neutral Red uptake assays. termedia.pl Toxicity was observed above concentrations of 100 µM, with viability decreasing significantly at higher concentrations. termedia.pl Another study on BJ fibroblasts exposed to CrCl₃ showed stimulation of cell proliferation at low concentrations but decreased viability at higher concentrations (100 to 1400 µM). umlub.pl In T24 human urinary bladder carcinoma cells, CrCl₃ exposure for 1 hour resulted in decreased viability at concentrations exceeding 500 µM, as assessed by the MTT assay. acs.org It is worth noting that one study reported that CrCl₃ treatment (48 h) did not decrease the viability of CHO cells up to 1 mM. termedia.pl

Research using Leydig cells (LCs) under an insulin resistance (IR) model induced by palmitate (PA) investigated the cytotoxic profile of increasing CrPic concentrations using SRB and MTT assays. The results indicated toxic effects of CrPic on LCs even at low doses under these IR conditions. researchgate.net Interestingly, under IR conditions, CrPic did not enhance glucose consumption but did restore the expression of mitochondrial complexes CII and CIII, potentially alleviating oxidative stress in LCs. researchgate.net Analysis of the exometabolome of LCs treated with CrPic and/or PA revealed increased production of pyruvate (B1213749) and lactate (B86563), suggesting alterations in metabolic pathways. researchgate.net

Furthermore, in vitro studies have suggested that CrPic may induce genotoxic effects. Chromium picolinate was found to produce chromosomal aberrations in Chinese hamster ovary cells. researchgate.net Although trivalent chromium is generally considered less genotoxic than hexavalent chromium, evidence suggests that CrPic can potentially cause oxidative and other damage to DNA in CHO cells and in rats. pnas.org

The metabolic effects of chromium, including CrPic, have also been explored in vitro. Studies have shown that chromium ions can affect membrane fluidity, potentially regulating glucose uptake by cells. aaem.pl This effect has been associated with reduced cholesterol content in the cell membrane. aaem.pl In insulin-resistant 3T3-L1 adipocytes, CrPic has been shown to exert hypoglycemic effects by activating p38 MAPK. medchemexpress.com CrPic has also been observed to activate 5′-AMP-activated protein kinase (AMPK), a protein involved in glucose transport and activated by metformin. oup.com This activation may suppress the expression of sterol response element-binding protein (SREBP), potentially decreasing cellular cholesterol synthesis. oup.com Studies in the mouse myoblast cell line C2C12 have also investigated the effect of chromium chloride and chromium picolinate on fatty acid metabolism. researchgate.net

The presented data highlight the complex and sometimes contradictory effects of chromium picolinate on cellular proliferation and metabolic viability in vitro, emphasizing the cell type-specific nature of these responses and the influence of experimental conditions.

Summary of Selected In Vitro Findings on Cellular Viability and Proliferation

Cell LineCompoundConcentration(s)Exposure TimeObserved Effect on Viability/ProliferationReference
CHO AA8 (Ovarian)Chromium picolinate80 μg/cm²48 hApoptosis induction (mitochondrial swelling, cristae degradation) mdpi.com
Human Peripheral LymphocytesChromium picolinate50 μM24 h, 48 hIncreased caspase-3 expression mdpi.com
Human Peripheral LymphocytesChromium picolinate5 - 100 μM24 - 72 hApoptosis induction (via ROS and mitochondrial events), inhibited viability from 25 μM medchemexpress.com
HBL-100 (Mammary Epithelial)Chromium picolinate10 μg/L6 hIncreased BAX expression, apoptosis induction mdpi.com
C2C12 (Myoblast)Chromium picolinate200 ppb5 daysNo negative effect on proliferation mdpi.com
BALB/c 3T3 (Mouse Fibroblasts)Chromium chloride100 - 800 μM24 hConcentration-dependent decrease in viability (MTT, LDH, Neutral Red) termedia.pl
BJ (Fibroblasts)Chromium chloride100 - 1400 µMNot specifiedStimulation at low concentrations, decreased viability at higher concentrations umlub.pl
T24 (Human Bladder Carcinoma)Chromium chloride> 500 µM1 hDecreased viability (MTT) acs.org
CHO (Chinese Hamster Ovary)Chromium chlorideUp to 1 mM48 hNo decrease in viability termedia.pl
Leydig Cells (LCs)Chromium picolinateIncreasing dosesNot specifiedToxic effects on proliferation and metabolic viability under IR conditions (SRB, MTT) researchgate.net

Summary of Selected In Vitro Findings on Metabolic Effects

Cell LineCompoundCondition/ConcentrationObserved Metabolic EffectReference
Leydig Cells (LCs)Chromium picolinateUnder IR conditionsFailed to enhance glucose consumption, restored mitochondrial complexes CII and CIII researchgate.net
Leydig Cells (LCs)Chromium picolinateUnder IR conditionsIncreased pyruvate and lactate production researchgate.net
3T3-L1 (Insulin-resistant adipocytes)Chromium picolinate100 nM, 24 hHypoglycemic effects via p38 MAPK activation medchemexpress.com
3T3-L1 (Adipocytes)Chromium picolinateNot specifiedActivates AMPK, potentially suppresses SREBP expression and cholesterol synthesis oup.com
C2C12 (Mouse Myoblast)Chromium chloride, Chromium picolinate1 and 10 μgCr³⁺/LAffected fatty acid metabolism researchgate.net

Genotoxicity and Mutagenicity Research

DNA Damage Mechanisms

Studies have explored the mechanisms by which chromium picolinate (B1231196) might induce DNA damage, focusing on the generation of reactive oxygen species and the resulting DNA cleavage and fragmentation.

DNA Cleavage via Reactive Oxygen Species

Chromium picolinate has been proposed to damage DNA through the catalytic formation of reactive oxygen species (ROS). researchgate.net In vitro studies at physiologically relevant concentrations of chromium picolinate (as low as 120 nM) in the presence of biological reductants like ascorbate (B8700270) and thiols have demonstrated the catalytic production of ROS capable of cleaving DNA. pnas.org This capacity appears to be a result of the combination of chromium and picolinate, as neither component alone catalyzed this reaction. pnas.org The picolinate ligands are thought to shift the redox potential of the chromic center, making it susceptible to reduction. pnas.org The resulting reduced chromous species can then interact with dioxygen to produce ROS. pnas.org This is consistent with earlier findings that suggested mutagenic forms of Cr(III) had chelating ligands with pyridine-type nitrogens coordinated to the metal, and that damage required the presence of dioxygen. nih.gov

DNA Fragmentation Studies

DNA fragmentation, a form of DNA damage, has been observed in studies involving chromium picolinate. Stohs and coworkers reported observing DNA fragmentation in macrophage J774A.1 cells treated with chromium picolinate. pnas.orgnih.gov While some studies have found DNA fragmentation (clastogenic effects) caused by chromium picolinate, these reports are sometimes considered ambiguous. nih.govresearchgate.net

Mutagenic Potential in Cell Culture Models

The mutagenic potential of chromium picolinate has been investigated in various cell culture models, with a focus on identifying induced mutations.

Hypoxanthine (B114508) Phosphoribosyltransferase (HPRT) Locus Mutations

Studies using Chinese hamster ovary (CHO) AA8 cells have investigated the induction of mutations at the hypoxanthine phosphoribosyltransferase (hprt) locus by chromium picolinate. Stearns and coworkers reported that chromium picolinate was mutagenic at the hprt locus in CHO cells over a concentration range of 0.2–1 mM. pnas.orgnih.gov One study measured the ability of chromium trispicolinate to cause mutations at the hprt locus after a 48-hour exposure, observing a statistically significant increase in 6-thioguanine (B1684491) (6-TG)-resistant cells over the dose range tested. nih.gov The highest dose tested (80 µg/cm², equivalent to 1 mM if fully soluble) resulted in an average induced mutation frequency of 58 per 10⁶ surviving cells, representing an approximate 40-fold increase in hprt mutants compared to untreated cells. nih.gov An equivalent dose of 1 mM chromic chloride yielded a 10-fold increase in mutants. nih.gov The coordination of Cr(III) with picolinic acid may enhance the genotoxicity of the metal compared to other Cr(III) forms. nih.gov

However, other studies have reported conflicting results regarding hprt locus mutations. One study evaluating a widely utilized commercial form of chromium picolinate in CHO/Hprt mutation tests, following ICH Guidelines (5-hour exposure with and without S9 metabolic activation) and repeating the test with a 48-hour exposure without S9 activation, found chromium picolinate to be non-mutagenic. nih.gov In this study, toxicity was observed at the highest concentration (500 µg/mL) after a 48-hour exposure, but no mutagenic increases were noted. nih.gov

Molecular analysis of hprt mutations induced by chromium picolinate in CHO AA8 cells exposed to the compound in acetone (B3395972) suspension showed that base substitutions comprised 33% of the mutations (with transversions predominating), deletions made up 62% (with one-exon deletions predominating), and 1-4 bp insertions accounted for 5%. nih.gov Chromium picolinate induced a statistically greater number of deletions and a statistically smaller number of base substitutions than those observed in spontaneously generated mutants. nih.gov

Here is a summary of selected HPRT mutation study findings:

StudyCell LineExposure TimeConcentration RangeKey FindingCitation
Stearns et al. (2002)CHO AA848 hours0.2–1 mMMutagenic at hprt locus, up to 40-fold increase in mutants. pnas.orgnih.govnih.gov
Lesinski et al. (2005)CHO/Hprt5 hours, 48 hours15.6–500 µg/mLNon-mutagenic under tested conditions, including ICH guidelines. nih.gov
Coryell & Stearns (2006)CHO AA848 hours80 µg/cm² (equivalent to 1 mM)Induced mutations with a higher proportion of deletions compared to spontaneous mutations. nih.gov

Chromosomal Aberration Studies in Mammalian Cells

Chromosomal aberration studies in mammalian cells have also been conducted to assess the clastogenic potential of chromium picolinate. Chromium picolinate has been reported to cause chromosomal aberrations in Chinese hamster ovary (CHO) cells. pnas.orgnih.gov One study found that chromium picolinate produced chromosome damage 3-fold to 18-fold above control levels in soluble doses ranging from 0.050 to 1.0 mM after a 24-hour treatment. nih.gov Particulate forms of chromium picolinate also induced aberrations above control levels. nih.gov In contrast, chromium nicotinate (B505614), nicotinic acid, and chromium(III) chloride hexahydrate did not produce chromosome damage at equivalent non-toxic doses. nih.gov Damage was inferred to be partly caused by the picolinate ligand, as picolinic acid alone was clastogenic in CHO cells. nih.gov Comparative studies have revealed that chromium picolinate enhanced chromosomal aberration compared to niacin-bound chromium(III). researchgate.net

However, conflicting results exist in this area as well. One study found no evidence of chromosomal damage in rats given an oral dose of up to 2,000 mg/kg body weight. food.gov.uk Another study reported elevated frequency of chromosomal aberrations in exposed tannery workers, but the difference was not statistically significant compared to controls, and urinary chromium concentrations did not differ between the groups. europa.eu

Influence of Experimental Conditions on Genotoxic Effects

The experimental conditions employed in genotoxicity studies appear to significantly influence the observed effects of chromium picolinate. The solubility and bioavailability of chromium compounds, intracellular reduction, and interaction with DNA are factors that can determine the biological outcome of chromium exposure. oup.com

Studies have shown that the genotoxic effects of chromium picolinate in vitro can be dependent on factors such as the presence or absence of serum in the culture medium and the solvent used. For instance, a slight but significant increase in DNA damage was observed in human lymphocytes exposed to 500 µM chromium picolinate via Comet assay, but only when the cells were exposed in the absence of serum. researchgate.netnih.gov In all other experiments in that study, chromium picolinate showed no genotoxic effects, suggesting that high concentrations might be DNA damaging only under non-physiological conditions. researchgate.netnih.gov

The solvent used to prepare chromium picolinate solutions can also impact its mutagenicity. A study comparing chromium picolinate in acetone suspension versus a solution in DMSO found that chromium picolinate in acetone produced a higher induced mutation frequency at the hprt locus in CHO AA8 cells compared to the same concentration in DMSO. nih.gov This suggests that the vehicle or the physical form of chromium picolinate can influence its interaction with cells and its genotoxic potential.

Furthermore, the duration of exposure has been highlighted as a critical factor. A study that reported a significant increase in hprt mutations in CHO cells used an unusually long treatment time of 48 hours, which was considered atypical for that test system. nih.govfood.gov.uk Another study that followed standard guidelines with a 5-hour exposure did not find mutagenic effects. nih.gov

The concentration of chromium picolinate is also a key determinant of observed genotoxic effects, with some studies reporting effects primarily at high or cytotoxic concentrations in vitro. europa.eueuropa.eu

Experimental ConditionInfluence on Genotoxic EffectsCitation
Presence of SerumGenotoxic effects observed in human lymphocytes in vitro only in the absence of serum. researchgate.netnih.gov
Solvent/VehicleChromium picolinate in acetone suspension showed higher mutagenicity at the hprt locus than in DMSO solution. nih.gov
Exposure DurationLonger exposure times (e.g., 48 hours) in some in vitro studies correlated with observed mutagenic effects. nih.govfood.gov.uk
ConcentrationGenotoxic effects in some in vitro studies were observed at high or cytotoxic concentrations. europa.eueuropa.eu
Physical FormParticulate chromium picolinate also produced chromosomal aberrations in CHO cells. nih.gov

Role of Biological Reductants (e.g., ascorbate, thiols)

Physiologically relevant concentrations of chromium picolinate, in the presence of biological reductants such as ascorbate and thiols, have been shown to result in the catalytic production of reactive oxygen species (ROS) nih.govnih.govcambridge.orgd-nb.inforesearchgate.netacs.orgresearchgate.net. This process can lead to the cleavage of DNA nih.govnih.govcambridge.orgresearchgate.net. This ability appears to stem from the combination of chromium and picolinate; neither picolinate nor Cr(III) alone catalyze this reaction nih.gov. The picolinate ligands are thought to shift the redox potential of the chromic center, making it susceptible to reduction nih.gov. The resulting reduced chromous species can then interact with dioxygen to produce ROS nih.gov. This is consistent with earlier findings suggesting that mutagenic forms of Cr(III) possess chelating ligands containing pyridine-type nitrogens coordinated to the metal, and that damage requires the presence of dioxygen nih.gov. In vitro studies have demonstrated that low levels of chromium picolinate, in the presence of biological reducing agents, can catalytically generate reactive oxygen species nih.gov.

Impact of Serum Presence in Cell Culture

The presence of serum in cell culture media has been observed to influence the genotoxic effects of chromium picolinate. In one study utilizing the Comet assay to monitor DNA damage in extended-term cultures of human lymphocytes, a slight but significant increase in DNA damage was observed when these cells were exposed to chromium picolinate (500 µM) only in the absence of serum researchgate.netnih.gov. In contrast, in all other experiments conducted under different exposure conditions, including the presence of serum, chromium picolinate was found to be without genotoxic effects researchgate.netnih.gov. This suggests that the presence of serum may mitigate the DNA-damaging effects of chromium picolinate in this in vitro system researchgate.netnih.gov.

Somatic Recombinogenic Activity in Model Organisms

Research using model organisms has provided insights into the potential of chromium picolinate to induce somatic recombination. In Drosophila melanogaster, a common model organism for genetic studies, chromium picolinate has been shown to exhibit strong somatic recombinogenic activity nih.govnih.govcumhuriyet.edu.trscispace.com. Studies employing the wing spot test in Drosophila have revealed this activity nih.gov. This test is an efficient and sensitive method for detecting damage to DNA in somatic cells nih.gov. In this assay, larvae are exposed to the test agent, and effects on DNA are subsequently monitored in adult wings nih.gov. While studies with Cr(VI) salts showed strong somatic recombinogenic activity, and CrCl₃ showed no significant effects, chromium picolinate has been found to induce somatic recombination in this model system nih.gov.

In Vitro and Cell Culture Research Models

Chinese Hamster Ovary (CHO) Cells

Chinese Hamster Ovary (CHO) cells have been utilized to assess the potential genotoxicity of chromium picolinate (B1231196). Studies have investigated its ability to induce chromosomal aberrations in these cells. Early research indicated that chromium picolinate could produce chromosome damage in CHO cells, with damage levels increasing with soluble doses ranging from 0.050 to 1.0 mM after a 24-hour treatment. nih.govresearchgate.net Particulate forms of chromium picolinate also resulted in increased aberrations. nih.govresearchgate.net Toxicity, measured by a decrease in plating efficiency, was observed at higher concentrations, with 1.0 mM chromium picolinate resulting in approximately 69% survival. nih.govresearchgate.net It was suggested that the picolinate ligand might be responsible for the clastogenic effects observed in these studies, as picolinic acid alone also demonstrated clastogenicity. nih.govresearchgate.net

Further studies using CHO AA8 cells investigated the mutagenicity of Cr(III) picolinate. Concentrations up to 1 mM of Cr(III) picolinate were found to be positive for HPRT mutations, with mutation frequencies increasing up to 40-fold compared to controls. europa.eu Picolinic acid, while more cytotoxic than the Cr(III) picolinate complex, did not show evidence of mutation induction in these studies. europa.eu The solvent used for dissolving chromium picolinate could influence its mutagenic effects; when dissolved in acetone (B3395972), Cr(III) picolinate was found to be 3.5-fold more mutagenic compared to when dissolved in dimethyl sulfoxide (B87167) (DMSO), suggesting a role of free radical production in genotoxicity. europa.eu

However, some studies using CHO K1 cells did not find statistically significant increases in structural or numerical chromosome aberrations at various concentrations of chromium picolinate, even up to precipitating doses, in the presence or absence of metabolic activation. nih.gov

Data from studies on chromosomal aberrations in CHO cells are summarized below:

Cell LineTreatment DurationConcentration Range (soluble)Chromosome DamageToxicity (Plating Efficiency)Reference
CHO24 hours0.050 - 1.0 mM3- to 18-fold above control≥ 86% survival (except 1.0 mM) nih.govresearchgate.net
CHO AA8Up to 48 hoursUp to 1.43 mM (500 µg/ml)Positive for HPRT mutationsNot specified europa.eu
CHO K14 or 20 hoursUp to 770 µg/mLNo statistically significant increaseNot specified nih.gov

Macrophage Cell Lines (e.g., J774A.1)

Macrophage cell lines, such as the murine J774A.1 line, have been used to investigate the cellular effects of chromium picolinate, particularly concerning oxidative stress and DNA damage. Studies have shown that chromium picolinate can induce oxidative stress in cultured J774A.1 macrophage cells. portico.orgcapes.gov.br DNA fragmentation has also been observed in J774A.1 cells treated with chromium picolinate. nih.gov

Research comparing chromium picolinate to other forms of chromium, such as chromium nicotinate (B505614), in J774A.1 cells indicated that while both could cause damage, the effects were more pronounced with chromium picolinate. portico.org

Human and Murine Lymphocytes

The effects of chromium picolinate on lymphocytes, both human and murine, have been explored, focusing on aspects like DNA damage and apoptosis. Studies using extended-term cultures of human lymphocytes have investigated DNA damage induced by chromium picolinate. A slight but significant increase in DNA damage was observed in human lymphocytes exposed to a high concentration (500 µM) of chromium picolinate, but only when the cells were exposed in the absence of serum. nih.gov In other experimental conditions, chromium picolinate did not show genotoxic effects in vitro. nih.gov

Chromium picolinate has been shown to induce apoptosis in peripheral blood lymphocytes in a concentration-dependent manner. nih.gov This apoptosis is linked to the production of reactive oxygen species (ROS), as pretreatment with N-acetyl cysteine was found to inhibit the process. nih.gov The signaling mechanisms involved in chromium picolinate-induced apoptosis in lymphocytes include the collapse of mitochondrial membrane potential, Bax expression, increased cytosolic cytochrome c content, and activation of caspase-3, all of which were reduced by pretreatment with N-acetyl cysteine. nih.gov

Studies on murine lymphocytes have also investigated the impact of chromium compounds on immune responses, including lymphocyte proliferation. termedia.pl

Adipocytes

Adipocytes, or fat cells, have been used to study the effects of chromium picolinate on lipid metabolism and the secretion of adipokines. Research using normal and insulin-resistant 3T3-L1 adipocytes has shown that chromium picolinate can significantly inhibit the secretion of resistin, an adipokine, without affecting the secretion of adiponectin. researchgate.netnih.gov This effect on resistin secretion appears to be mediated by the activation of AMP-activated protein kinase (AMPK). researchgate.netnih.gov Chromium picolinate treatment elevated levels of phosphorylated AMPK and acetyl CoA carboxylase in 3T3-L1 adipocytes, and inhibiting AMPK abolished the suppression of resistin secretion. researchgate.netnih.gov Chromium picolinate did not, however, modulate the gene expression of adiponectin or resistin in these cells. researchgate.netnih.gov

In vitro studies on adipose tissue from pigs have indicated that chromium picolinate supplementation increased lipolytic activity but had no effect on lipogenesis. animbiosci.organimbiosci.org Another in vitro study suggested that chromium supplementation increased the incorporation of glucose into total lipids in adipocytes. cambridge.org

Data on the effects of chromium picolinate on adipocytes are summarized below:

Cell TypeConditionChromium Picolinate ConcentrationObserved EffectMechanism InvolvedReference
3T3-L1 AdipocytesNormal, Insulin-resistant10 nmol/LInhibited resistin secretion; No effect on adiponectin secretion or expressionActivation of AMPK researchgate.netnih.gov
Pig Adipose TissueIn vitroVaried (supplementation levels)Increased lipolytic activity; No effect on lipogenesisNot specified animbiosci.organimbiosci.org
Adipocytes (in vitro)Not specifiedNot specifiedIncreased incorporation of glucose into total lipidsNot specified cambridge.org

Leydig Cell Lines for Steroidogenesis Studies

Leydig cells, which are crucial for testosterone (B1683101) production through steroidogenesis, have been used to investigate the impact of chromium picolinate on male reproductive function. Studies using rodent Leydig cell lines have explored the effects of chromium picolinate on steroidogenesis and antioxidant balance, particularly in the context of insulin (B600854) resistance. mdpi.comsigmaaldrich.comnih.gov

Research has indicated that chromium picolinate can have toxic effects on Leydig cells, even at low doses, under insulin-resistant conditions. mdpi.comnih.gov While chromium picolinate did not enhance glucose consumption in these insulin-resistant cells, it did help restore the expression of mitochondrial complexes CII and CIII, thereby alleviating oxidative stress. mdpi.comnih.gov Regarding steroidogenesis, baseline androgen production remained unaffected by chromium picolinate. mdpi.comnih.gov However, in the presence of palmitate (used to induce insulin resistance), chromium picolinate promoted the production of androstenedione (B190577), suggesting it may facilitate the conversion of cholesterol into androgenic intermediates in this specific context. mdpi.comnih.gov

Human Skeletal Muscle Culture

Human skeletal muscle cell cultures have been utilized to study the effects of chromium picolinate on glucose metabolism and insulin signaling. In cultured human skeletal muscle cells, the combination of chromium picolinate and biotin (B1667282) significantly enhanced glycogen (B147801) synthesis and increased glycogen synthase mRNA expression to a greater extent than either compound alone. psu.eduuspharmacist.com This suggests a potential role for chromium picolinate, particularly in combination with biotin, in improving glucose uptake and storage in muscle tissue. uspharmacist.com

Chromium is thought to improve insulin sensitivity in skeletal muscle by increasing the number of insulin binding sites and receptors, as well as enhancing the phosphorylation of insulin receptor substrate (IRS) proteins and phosphatidylinositol-3 kinase (PI-3 K). researchgate.net It may also increase the expression of glucose transporter GLUT-4. researchgate.net

Hepatocyte Enzymes and Degradation Studies

Studies involving hepatocyte enzymes have investigated the metabolic fate of chromium picolinate. In vitro studies have demonstrated that microsomal hepatocyte enzymes can efficiently degrade the picolinate ligand from chromium picolinate. pnas.org This suggests that the compound can be broken down within liver cells.

Research has also explored the impact of chromium compounds on insulin-degrading enzyme (IDE) in liver cells. Studies using HepG2 cells (a human liver cancer cell line) have shown that a novel form of insulin conjugated with chromium (Chromium-Insulin, CRI) can reduce IDE content. frontiersin.org This reduction in IDE is associated with enhanced insulin signaling in these cells. frontiersin.org While this specific finding relates to a chromium-insulin conjugate rather than chromium picolinate alone, it highlights the potential for chromium species to influence enzyme activity and degradation pathways in hepatocytes, which could indirectly relate to the metabolic effects of chromium picolinate.

Pre Clinical Animal Model Investigations

Rodent Models (Rats and Mice)

Rodent models, primarily rats and mice, are widely used in pre-clinical research due to their physiological similarities to humans in many aspects, relatively short life cycles, and ease of manipulation. Studies in these models have investigated the impact of chromium picolinate (B1231196) on a range of health parameters.

Insulin (B600854) Resistance Models (e.g., high-fat diet, streptozotocin-induced diabetes)

Research in rodent models of insulin resistance and type 2 diabetes, often induced by a high-fat diet (HFD) and/or streptozotocin (B1681764) (STZ), has explored the effects of chromium picolinate on glucose and lipid metabolism. Studies have shown that chromium picolinate supplementation can lead to reductions in elevated glucose, total cholesterol, and triglyceride levels in diabetic rats. researchgate.net For instance, in a rat model of type 2 diabetes induced by HFD and STZ, treatment with chromium picolinate lowered glucose levels by an average of 63%, total cholesterol by 9.7%, and triglycerides by 6.6% compared to the untreated diabetic group. researchgate.net Chromium picolinate treatment in these models has also been associated with decreased free fatty acid levels. researchgate.net

Furthermore, investigations have examined the impact of chromium picolinate on key proteins involved in insulin signaling and glucose metabolism in these models. Supplementation with chromium picolinate has been shown to increase the expression of PPAR-γ in adipose tissue and phosphorylated insulin receptor substrate 1 (p-IRS-1) in liver, kidney, and muscle tissues in diabetic rats fed a high-fat diet. cambridge.orgcambridge.orgnih.gov Conversely, the expression of NF-κB, a factor involved in inflammation and insulin resistance, was found to be increased in the liver and kidney of diabetic rats fed a HFD, and this increase was decreased by chromium picolinate supplementation. cambridge.orgcambridge.orgnih.gov

Data from studies on insulin resistance models:

ParameterDiabetic Control Rats (HFD/STZ)Chromium Picolinate Treated Rats (HFD/STZ + CrPic)Change (%)Citation
GlucoseElevatedLowered-63% (Avg) researchgate.net
Total CholesterolElevatedLowered-9.7% researchgate.net
TriglyceridesElevatedLowered-6.6% researchgate.net
Free Fatty AcidsElevatedLowered-24% researchgate.net
PPAR-γ Expression (Adipose)DecreasedIncreasedSignificant cambridge.orgcambridge.orgnih.gov
p-IRS-1 Expression (Liver, Kidney, Muscle)ReducedIncreasedSignificant cambridge.orgcambridge.orgnih.gov
NF-κB Expression (Liver, Kidney)IncreasedDecreasedSignificant cambridge.orgcambridge.orgnih.gov

Studies on Reproductive Physiology (e.g., testicular steroidogenesis, Leydig cell function, hormonal levels, CYP17A1 expression)

Research into the effects of chromium picolinate on reproductive physiology in rodent models, particularly concerning testicular function and steroidogenesis, is an area of investigation. Leydig cells are responsible for producing testosterone (B1683101) through testicular steroidogenesis. nih.gov Disrupted Leydig cell function can impair steroid production. nih.gov Studies have indicated that chromium picolinate may influence enzymes involved in steroidogenesis in Leydig cells, potentially affecting testosterone levels. nih.gov For instance, in vitro studies using mouse Leydig cells have shown that the expression of steroidogenic genes like Cyp11a1 and Cyp17a1 can be affected. plos.orgelifesciences.orgelifesciences.orgbiorxiv.org CYP17A1 is a key enzyme in the synthesis of androgens. plos.orgelifesciences.orgelifesciences.orgbiorxiv.org While some studies suggest potential detriments to Leydig cells and steroidogenesis with chromium picolinate, the literature contains inconsistencies, highlighting the need for further research to fully understand its impact on male fertility. nih.gov

Investigations of Neurological Effects (e.g., anxiety, memory)

The potential neurological effects of chromium picolinate have been explored in animal models, particularly in the context of conditions associated with neurological problems, such as diabetes. Diabetes mellitus is linked to neurological issues including anxiety and memory impairment. nih.govresearchgate.net Studies in diabetic and normal rats have investigated the effects of chronic chromium picolinate administration on anxiety and memory using behavioral tests like the elevated plus maze and spontaneous alternation behavior paradigm. nih.govresearchgate.net In the elevated plus maze test, chromium picolinate significantly increased the percentage preference for the open arms in both diabetic and normal rats, suggesting a possible anxiolytic effect. nih.govresearchgate.net However, no significant changes were observed in percentage alternation, a measure of spatial memory, after chronic chromium picolinate treatment in these studies. nih.gov The potential anxiolytic effect of chromium picolinate might be related to its influence on serotonergic transmission. nih.govresearchgate.nettubitak.gov.tr

Modulation of Inflammatory Cytokines (e.g., TNF-alpha, IL-6, IL-8, CRP)

Chromium picolinate has been investigated for its ability to modulate inflammatory responses in rodent models, particularly in the context of metabolic disorders. Inflammation is closely linked to insulin resistance and diabetes. frontiersin.orgresearchgate.netcaldic.com Studies in diabetic rats have shown that chromium picolinate supplementation can decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.netd-nb.infonih.gov In high-fat diet-fed rats, a nutritional supplement containing chromium picolinate significantly decreased CRP and TNF-α concentrations. frontiersin.org Chromium's potential anti-inflammatory effect may involve the inhibition of NF-κB activation and a reduction in insulin resistance. researchgate.netcaldic.comd-nb.info

Data on inflammatory markers:

Inflammatory MarkerAnimal ModelEffect of Chromium PicolinateCitation
TNF-αDiabetic ratsDecreased researchgate.netd-nb.infonih.gov
IL-6Diabetic ratsDecreased researchgate.netd-nb.infonih.gov
CRPHigh-fat diet-fed ratsDecreased frontiersin.org
IL-8Diabetic patients (Human study, mentioned in context of animal research)No significant effect observed in PBMCs frontiersin.org

Gene Expression Profiling in Specific Tissues (e.g., skeletal muscle, adipose tissue)

Studies have examined the effects of chromium picolinate on gene expression in key metabolic tissues like skeletal muscle and adipose tissue in animal models. In pigs, dietary nano chromium picolinate increased the mRNA expression of genes associated with insulin signaling in skeletal muscle, including phosphatidylinositol 3 kinase (PI3K), AKT, and UCP3, while decreasing suppressor of cytokine signaling 3 (SOCS3) mRNA expression. nih.govdntb.gov.ua In adipose tissue, dietary nano chromium picolinate increased adiponectin and UCP3 mRNA expression. nih.govdntb.gov.ua High-fat diets, in contrast, decreased adiponectin and increased leptin, TNF-α, PPARγ, and C/EBPα mRNA expression in adipose tissue. nih.govdntb.gov.ua These findings suggest that chromium picolinate may influence insulin sensitivity and metabolic processes through the modulation of gene expression in these tissues. nih.govdntb.gov.ua

Liver and Kidney Tissue Analysis

Analysis of liver and kidney tissues in rodent models has been conducted to assess the impact of chromium picolinate, particularly in the context of diabetes and high-fat diets. Histopathological examinations have revealed that chromium picolinate treatment can ameliorate changes in the liver and kidney observed in diabetic rat models. researchgate.netscispace.com For example, studies in HFD/STZ-induced diabetic rats showed that chromium picolinate treatment resulted in a normal renal tubular appearance and normal appearance of hepatocytes compared to the untreated diabetic group, which showed glomerular sclerosis and pathological changes. researchgate.netscispace.com Biochemical analysis of liver and kidney function indices has also been performed. mdpi.com While some studies on the safety profile of chromium picolinate at specific doses in rats found no pathological changes in the liver, kidney, and other organs, other investigations in diabetic models have focused on the beneficial effects of chromium picolinate in mitigating diabetes-induced damage in these organs. researchgate.netscispace.comijbcp.com Chromium picolinate has been shown to decrease NF-κB levels in the liver and kidney tissues of rats with HFD/STZ-induced diabetes. cambridge.orgcambridge.orgd-nb.info

Drosophila melanogaster as a Genetic Model

Drosophila melanogaster has been employed as a genetic model to evaluate the potential deleterious in vivo effects of chromium picolinate. nih.govpnas.orgportico.orgnih.govuniv-poitiers.frnih.gov

Effects on Development and Reproductive Success

Exposure to chromium picolinate has been shown to impact the development and reproductive success of Drosophila melanogaster. At levels of 260 µg Cr/kg food or less, chromium picolinate was found to decrease the success rate of pupation and eclosion. nih.govportico.orgnih.govuniv-poitiers.frpnas.orgcambridge.org The compound also arrested the development of pupae in a concentration-dependent manner. nih.govportico.orgnih.govuniv-poitiers.frpnas.orgcambridge.org Studies have also examined the effect on egg fertility and oviposition, noting impacts on the number of eggs laid per female. nih.govd-nb.info

Lethal Mutations and Female Sterility

Genetic analysis in Drosophila melanogaster has indicated that chromium picolinate significantly enhances the rate of appearance of lethal mutations. nih.govpnas.orgportico.orgnih.govuniv-poitiers.frnih.govpnas.orgcambridge.orgcabidigitallibrary.org Furthermore, the supplement has been shown to induce dominant female sterility. nih.govpnas.orgportico.orgnih.govuniv-poitiers.frnih.govpnas.orgcambridge.orgcabidigitallibrary.org Analysis of chromosomes in the salivary glands of Drosophila larvae, whose parents were fed diets supplemented with chromium picolinate, revealed chromosomal aberrations. nih.govpsu.edu On average, over one chromosomal aberration per two identifiable chromosomal arms was observed in the progeny of treated flies, whereas no aberrations were seen in the control group. nih.govpsu.edu

Livestock Models (Pigs, Poultry)

Investigations in livestock models, including pigs and poultry (broilers), have explored the effects of dietary chromium picolinate supplementation on production characteristics. scielo.brresearchgate.netcdnsciencepub.comscielo.brresearchgate.netanimbiosci.orgnih.govnih.gov

Impact on Fat Deposition and Carcass Characteristics

Dietary supplementation with chromium picolinate has demonstrated effects on fat deposition and carcass characteristics in livestock. In finishing pigs, studies have reported a reduction in back fat thickness and an increase in loin muscle area. scielo.brscielo.brresearchgate.net An improved muscle:fat ratio has also been observed in pigs fed chromium picolinate. scielo.brscielo.br In broiler chicks, supplementation has been associated with decreased abdominal fat content and increased crude protein content in the carcass. animbiosci.orgnih.gov

Here is a summary of findings on carcass characteristics in pigs:

Animal ModelObserved Effect on Fat DepositionObserved Effect on Muscle/LeanReference
Finishing PigsReduced back fat thicknessIncreased loin muscle area, Improved muscle:fat ratio scielo.brscielo.brresearchgate.net
Broiler ChicksDecreased abdominal fatIncreased crude protein content animbiosci.orgnih.gov

Gene Expression of Lipid Metabolism Enzymes

Research in broilers has investigated the influence of chromium picolinate supplementation on the activity and gene expression of enzymes involved in lipid metabolism. Studies have found that supplementation with chromium picolinate can significantly decrease the enzyme activity involved in lipid metabolism. nih.gov This includes reduced activity of fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), hormone-sensitive lipase (B570770) (HSL), and lipoprotein lipase (LPL) in tissues such as the liver and abdominal fat. nih.gov While HSL activity was reduced in experimental groups, the change was not always statistically significant compared to controls. nih.gov LPL is considered a key enzyme in fat deposition, and chromium picolinate tended to decrease its activity, significantly so in some supplementation levels. nih.gov In pigs, dietary chromium supplementation may improve the carcass lean:fat ratio by potentially upregulating HSL and downregulating FAS activity in adipose tissue. scielo.br

Effects on Gut Microbiota and Gastrointestinal Peptides

Research in animal models, such as broilers, has investigated the effects of dietary chromium picolinate supplementation on gut microbiota structure and the secretion of gastrointestinal peptides. One study involving heat-stressed broilers found that supplementation with chromium picolinate at a concentration of 0.4 mg/kg altered the gut microflora structure and influenced the secretion of gastrointestinal peptides. nih.govresearchgate.net This suggests a potential role for chromium picolinate in modulating the intestinal environment and associated hormonal signals in poultry under stress conditions. Another study in rats comparing different forms of chromium indicated that chromium picolinate had less effect on the metabolic activity of fecal microbiota compared to chromium nanoparticles. nih.gov However, organic chromium sources, including chromium picolinate, have been shown to have different effects on intestinal flora compared to inorganic chromium in type 2 diabetic rats, with organic chromium supplementation increasing the number of gram-positive bacteria. bioscientifica.com The carrier molecule attached to chromium is considered critical in contributing to these differing metabolic effects and the relationship with the gut microbiota. bioscientifica.com

Aquatic Models (e.g., Coral Trout)

Aquatic models, such as coral trout (Plectropomus leopardus), have been used to study the effects of dietary chromium picolinate exposure. These investigations have aimed to understand the impact of chromium picolinate on the metabolism and gene expression in fish.

Transcriptome Analysis of Lipid Metabolism Genes

Transcriptome analysis has been employed in aquatic models to assess the effects of dietary chromium picolinate on gene expression related to lipid metabolism. In a study on coral trout, liver transcriptome sequencing was performed after exposure to dietary chromium picolinate (200 mg/kg) for 8 weeks. frontiersin.orgnih.govnih.gov The study identified 113 differentially expressed genes (DEGs) in the group exposed to chromium picolinate compared to the control group. frontiersin.orgnih.govnih.gov A significant proportion of these DEGs were classified under functional categories related to lipid transport and metabolism (9.73%) and were part of the lipid metabolism pathway (18.58%) according to KEGG analysis. frontiersin.orgnih.govnih.gov Functional enrichment analysis revealed that these DEGs were primarily associated with steroid biosynthesis, terpenoid backbone biosynthesis, and steroid hormone biosynthesis pathways, with steroid biosynthesis being the most significant pathway. frontiersin.orgnih.govnih.gov Twelve key up-regulated genes were identified in the steroid biosynthesis pathway, including dhcr7, dhcr24, ebp, lss, msmo1, sqle, cyp51, tm7sf2, sc5dl, fdft1, nsdhl, and hsd17b7. frontiersin.orgnih.gov Validation using quantitative real-time PCR (qRT-PCR) confirmed the induction of genes such as HMGCR, TM7SF2, TRYP2, CTRL, EBP, LSS, and CYP51, while others like THRSP, LCE, and MCM5 were reduced, consistent with the RNA-seq results. frontiersin.orgnih.govresearchgate.netresearchgate.net This research provides evidence that dietary chromium picolinate exposure can significantly affect lipid metabolism at the gene expression level in aquatic animals. frontiersin.orgnih.govresearchgate.net

Differentially Expressed Genes in Coral Trout Liver Following Chromium Picolinate Exposure frontiersin.orgnih.gov

Functional Category (COG)Percentage of DEGs
Lipid transport and metabolism9.73%

KEGG Pathway Enrichment of DEGs in Coral Trout Liver frontiersin.orgnih.gov

KEGG CategoryPercentage of DEGsPrimary Related Pathways
Lipid metabolism18.58%Steroid biosynthesis, Terpenoid backbone biosynthesis, Steroid hormone biosynthesis

Key Up-regulated Genes in Steroid Biosynthesis Pathway (Coral Trout) frontiersin.orgnih.gov

Gene Symbol
dhcr7
dhcr24
ebp
lss
msmo1
sqle
cyp51
tm7sf2
sc5dl
fdft1
nsdhl
hsd17b7

Validated Gene Expression Changes (qRT-PCR) in Coral Trout Liver frontiersin.orgnih.govresearchgate.netresearchgate.net

Gene SymbolExpression Change
HMGCRInduced
TM7SF2Induced
TRYP2Induced
CTRLInduced
EBPInduced
LSSInduced
CYP51Induced
THRSPReduced
LCEReduced
MCM5Reduced

Comparative Research on Chromium Picolinate Versus Other Chromium Complexes

Differential Bioavailability and Absorption Rates

The bioavailability and absorption rates of chromium vary depending on the chemical form of the complex. Inorganic forms of Cr(III), such as chromium chloride (CrCl₃), generally exhibit low absorption rates, typically ranging from 0.1% to 2.5% aaem.plresearchgate.netresearchgate.net. Organic forms of Cr(III) are often considered to be better absorbed than inorganic forms aaem.plresearchgate.netanimbiosci.org.

Studies comparing the absorption of different organic chromium complexes have yielded varied results. Some research indicates that chromium picolinate (B1231196) has higher bioavailability compared to chromium nicotinate (B505614) and chromium chloride researchgate.netmdpi.com. For instance, studies in humans have reported chromium absorption from chromium picolinate to be around 2.8%, significantly higher than the 0.1–0.4% reported for chromium chloride aaem.pl. In rats, the intestinal absorption of chromium from CrPic₃ was found to be about twice as high as from CrCl₃ (1.16% vs 0.55%) researchgate.net.

However, other studies suggest that different organic forms may have superior absorption depending on the context. One study reported that humans absorbed an average of 3.1 mcg of chromium from chromium histidinate (CrHis), compared to 1.8 mcg from chromium picolinate, 0.4 mcg from chromium chloride, and 0.2 mcg from chromium polynicotinate researchgate.net. Yeast chromium has also been reported to have higher absorption rates (5–10%) compared to chromium picolinate (2.8%) aaem.pl.

The low absorption of some organic forms like chromium polynicotinate and chromium picolinate might be attributed to their limited solubility portico.org. The stability of the chromium complex in the gastrointestinal tract also plays a role; studies in rats showed that CrPic₃ was stable in stomach and small intestine contents, but most of the chromium was excreted in feces, suggesting that the complex might break down near the intestinal wall, with the organic portion being absorbed but not the chromium rti.org.

Here is a summary of comparative absorption data from selected studies:

Chromium FormAbsorption Rate (%) (Human Studies)Absorption Rate (%) (Rat Studies)Source(s)
Chromium Chloride0.1 - 0.4 aaem.pl, 0.4 researchgate.net0.9 aaem.pl, 0.55 researchgate.net aaem.plresearchgate.netresearchgate.net
Chromium Picolinate2.8 aaem.pl, 1.8 researchgate.net1.1 aaem.pl, 1.16 researchgate.net aaem.plresearchgate.netresearchgate.net
Chromium Histidinate3.1 researchgate.netNot specified researchgate.net
Chromium Polynicotinate0.2 researchgate.netNot specified researchgate.net
Yeast Chromium5 - 10 aaem.plNot specified aaem.pl

Note: Absorption rates can vary significantly based on study design, dosage, and individual factors.

Variances in Molecular Mechanism of Action (e.g., insulin (B600854) signaling, ROS generation)

Chromium is understood to play a role in glucose metabolism and insulin signaling. A proposed mechanism involves chromium increasing the number of insulin receptors and enhancing insulin binding to cells ipinnovative.com. Chromium is suggested to be an essential cofactor required for optimal insulin activity ipinnovative.com.

Comparative studies investigating the molecular mechanisms of different chromium complexes reveal variances. In a study using 3T3-L1 adipocytes with insulin resistance, chromium malate (B86768) and chromium picolinate showed significant increases in the levels of proteins involved in the insulin signaling pathway, such as IRS-1, PPARγ, and PI3K, and decreased the phosphorylation of IRS-1 (p-IRS-1/IRS-1 ratio) rsc.org. Chromium picolinate also significantly increased the mRNA expression of IRS-1, PPARγ, PI3K, and p38-MAPK rsc.org. In contrast, chromium trichloride (B1173362) showed no significant changes in the production or mRNA expression of these proteins in the same study rsc.org.

Reactive Oxygen Species (ROS) generation is another area where chromium complexes may differ in their impact. While Cr(VI) is known to generate ROS during its reduction to Cr(III) within cells nih.gov, studies have also linked chromium picolinate to the generation of oxidative stress and ROS. Some reports indicate that chromium picolinate can induce ROS synthesis and oxidative damage in various cell types, including lymphocytes and macrophages portico.orgaaem.plresearchgate.net. This effect has been postulated to arise from the released picolinate ligand or from the intact complex catalytically generating reactive oxygen species portico.org.

Comparative Genotoxic and Mutagenic Potentials

The genotoxic and mutagenic potentials of chromium compounds, particularly Cr(III) complexes like chromium picolinate, have been a subject of research and debate. While hexavalent chromium (Cr(VI)) is a known genotoxic carcinogen, the genotoxic potential of Cr(III) is less clear and appears to be influenced by the ligand it is complexed with aaem.pld-nb.info.

Studies comparing chromium picolinate to other chromium forms have yielded conflicting results. Some in vitro studies using mammalian cell cultures, such as Chinese hamster ovary (CHO) cells, have reported that chromium picolinate can induce DNA damage, mutations, and chromosomal aberrations portico.orgaaem.plresearchgate.netnih.gov. These effects have been observed at physiologically relevant doses in some studies researchgate.net. It has been suggested that the coordination of Cr³⁺ with picolinic acid may render it more genotoxic than other Cr³⁺ forms aaem.pl. The genotoxicity of chromium picolinate in these studies has been linked to the generation of hydroxyl radicals and DNA cleavage portico.orgd-nb.info.

However, other studies, including those using commercial-grade chromium picolinate and conducted according to internationally accepted protocols, have shown negative results in in vitro mutagenicity tests food.gov.uk. In vivo studies in mammals with chromium picolinate have also generally reported negative results for genotoxicity researchgate.netfood.gov.uk. For example, a study investigating the potential genotoxicity of chromium picolinate in mice found no genotoxic effects in vivo, and in vitro effects were observed only under non-physiological conditions researchgate.net.

The conflicting findings may be partly attributed to differences in study design, the purity and synthesis of the chromium picolinate used, and the test systems employed aaem.plresearchgate.netfood.gov.uk. Some research suggests that the vehicle used to dissolve chromium picolinate can influence its mutagenicity and genotoxicity in cell studies researchgate.net.

In comparison to chromium chloride, some studies suggest that chromium picolinate may increase the metal's genotoxicity researchgate.net. However, other research indicates that while both Cr(VI) and Cr(III) can induce genetic mutations, CrCl₃ was found to be more genotoxic than CrO₃ (a Cr(VI) compound) in yeast and animal cells in one study aaem.pl.

Differences in Immunomodulatory and Anti-inflammatory Effects

Research suggests that chromium, including in the form of chromium picolinate, may possess immunomodulatory and anti-inflammatory properties. These effects could contribute to the beneficial actions of chromium, particularly in conditions associated with inflammation, such as diabetes researchgate.netmdpi.comnamibian-studies.com.

Comparative studies have examined the effects of different chromium complexes on inflammatory markers. A systematic review and meta-analysis indicated that chromium supplementation, including chromium picolinate and chromium chloride, at certain dosages, may decrease the serum level of C-reactive protein (CRP), a marker of inflammation researchgate.net. Some animal studies have also shown that both chromium picolinate and chromium chloride can reduce lipid peroxidation and pro-inflammatory markers, with chromium picolinate potentially being more effective than chromium chloride researchgate.netnih.gov.

Studies in animals have provided further insights into the differential effects. Investigations in swine treated with chromium picolinate showed very high levels of IL-6 in plasma compared to control groups termedia.pl. Peripheral blood mononuclear cells from chromium picolinate-treated animals also produced more IL-2 than those from control groups termedia.pl. In contrast, a study using chromium chloride in mice showed a statistically significant increase in IL-α concentration but no changes in IL-6 concentration after intraperitoneal injection termedia.pl. These findings suggest potential differences in how chromium picolinate and chromium chloride influence specific cytokine levels.

Distinct Impacts on Specific Metabolic Pathways

Chromium is known for its involvement in glucose and lipid metabolism, and different chromium complexes may exert distinct impacts on these pathways. Chromium picolinate has been studied for its potential effects on improving insulin sensitivity and managing glucose and lipid profiles animbiosci.orgipinnovative.comnamibian-studies.comresearchgate.net.

Comparative research at the molecular level has explored the influence of different chromium forms on metabolic pathways. As mentioned earlier, studies in cell models have shown that chromium picolinate can significantly affect proteins and gene expression related to insulin signaling and glucose uptake pathways (IRS-1, PPARγ, PI3K, p38-MAPK), while chromium trichloride may not have the same significant impact rsc.org.

Regarding lipid metabolism, chromium picolinate has been reported to influence lipid profiles and reduce body fat deposition in animal studies animbiosci.org. Studies have also investigated the effects of chromium picolinate on enzymes involved in lipid metabolism, such as fatty acid synthase (FAS) and lipoprotein lipase (B570770) (LPL), showing dose-dependent effects on their expression in broilers animbiosci.org.

Furthermore, chromium picolinate has been linked to effects on lipid peroxidation, an indicator of oxidative stress that can impact metabolic health nih.govresearchgate.net. Studies have shown that chromium picolinate supplementation can abolish elevated lipid peroxidation levels in diabetic rats nih.gov.

The exact mechanisms by which different chromium complexes influence specific metabolic pathways are still being elucidated, but the available research suggests that the nature of the ligand bound to chromium can lead to variations in their effects on insulin signaling, glucose uptake, lipid metabolism, and oxidative stress.

Advanced Research Approaches and Methodologies

Nutrigenomics and Transcriptome Analysis in Response to Chromium Picolinate (B1231196)

Nutrigenomics explores the interaction between nutrients and the genome, investigating how dietary components influence gene expression. Transcriptome analysis, a key tool in nutrigenomics, allows for the study of the complete set of RNA transcripts produced by an organism under specific conditions. Studies utilizing these techniques have shed light on the impact of chromium picolinate on gene expression profiles.

Transcriptome sequencing in coral trout (Plectropomus leopardus) exposed to dietary CrPic revealed 113 differentially expressed genes (DEGs). These DEGs were predominantly associated with lipid transport and metabolism, accounting for 9.73% of the classified genes. Functional enrichment analysis highlighted that these DEGs were primarily related to pathways such as steroid biosynthesis, terpenoid backbone biosynthesis, and steroid hormone biosynthesis, with steroid biosynthesis being the most significant pathway. Twelve key up-regulated DEGs were identified in the steroid biosynthesis pathway, including dhcr7, dhcr24, ebp, lss, msmo1, sqle, cyp51, tm7sf2, sc5dl, fdft1, nsdhl, and hsd17b7. fishersci.seuni.lufishersci.se Additionally, genes like HMGCR, PMVK, MVD, IDI, and FDPS were found to be significantly up-regulated in the terpenoid backbone biosynthesis pathway under organic Cr(III) exposure. fishersci.se

Research in rat skeletal muscle cells indicated that CrPic can regulate the mRNA levels of genes involved in protein deposition, specifically ubiquitin (Ub), insulin-like growth factor 1 receptor (IGF-1R), and insulin-like growth factor 1 (IGF-1). fishersci.se Furthermore, CrPic influenced glucose uptake and metabolism by up-regulating the mRNA levels of glycogen (B147801) synthase (GS), glucose transporter 4 (GLUT4), uncoupling protein-3 (UCP3), and insulin (B600854) receptor (IR) in skeletal muscle cells. fishersci.se

In studies involving insulin-resistant 3T3-L1 adipocytes, chromium picolinate treatment led to a significant increase in the mRNA expression levels of Irs-1, PPARγ, PI3K, and p38-MAPK compared to the model group. fishersci.no Conversely, compared to a normal control group, various doses of chromium compounds, including CrPic, significantly reduced the mRNA expressions of GLUT-4 and Irs-1, although middle and high doses of chromium malate (B86768) showed significant increases compared to the model group. fishersci.no

Chromium supplementation, including forms like chromium picolinate, has also been investigated for its effects on gene expression in specific human cell types. In peripheral blood mononuclear cells (PBMCs) from infertile women with polycystic ovary syndrome (PCOS), chromium supplementation significantly upregulated the gene expression of peroxisome proliferator-activated receptor gamma (PPAR-γ), glucose transporter 1 (GLUT-1), and low-density lipoprotein receptor (LDLR). fishersci.fi Concurrently, it downregulated the gene expression of interleukin-1 (IL-1) in these cells. fishersci.fi

Further gene expression studies using nano chromium picolinate in pigs demonstrated changes in genes related to insulin action in both skeletal muscle and subcutaneous adipose tissue, suggesting improved insulin action. fishersci.pt Transcriptome analysis using Solexa sequencing in broiler skeletal muscle identified 57 significantly differentially expressed microRNAs (miRNAs) in response to dietary CrPic, with some validated by real-time qPCR, providing insights into the role of miRNA target genes in the mechanism of CrPic's effect on protein synthesis. dsmz.de

Proteomics and Metabolomics Applications

Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites within a biological system. Both disciplines provide valuable functional readouts of cellular activity and can be applied to understand the effects of chromium picolinate.

Metabolomics studies have been employed to investigate the metabolic changes induced by chromium picolinate. A microbiome-metabolomics analysis in ducks supplemented with dietary CrPic revealed distinct metabolic profiles, with key metabolites predominantly associated with pathways involving amino acids. wikipedia.orgfishersci.cafishersci.at This study also linked changes in the gut microbial composition, such as increased proportions of Bacteroides and Lactobacillus and decreased proportions of Alistipes, Methanobrevibacter, Romboutsia, and Peptostreptococcus, to alterations in lipid metabolism, highlighting an interplay between the microbiome and host metabolism influenced by CrPic. wikipedia.orgfishersci.cafishersci.at

In an in vitro study using a rodent Leydig cell line, an exometabolome analysis utilizing 1H-NMR spectroscopy was conducted to assess the metabolic impact of chromium picolinate under insulin resistance conditions. This analysis quantified the consumption of glucose, glutamine, and alanine, as well as the production of pyruvate (B1213749) and lactate (B86563) by the Leydig cells following CrPic treatment. wikipedia.org The findings provided insights into how CrPic influences key metabolic intermediates and pathways in these cells. wikipedia.org

While large-scale proteomics studies specifically on chromium picolinate are less extensively reported in the immediate search results, related protein analysis techniques have been used. In the study on insulin-resistant 3T3-L1 adipocytes, immunoblotting analysis was used to assess the effects of CrPic on protein levels and phosphorylation status of key signaling molecules in insulin pathways, including insulin receptor beta (IR-beta), protein kinase B (Akt), c-Cbl, extracellular signal-regulated kinase (ERK), c-Jun phosphorylation, and c-Cbl-associated protein (CAP). cenmed.com The study found that CrPic increased basal and insulin-stimulated levels of p38 MAPK activation. cenmed.com Another study in bovine satellite cells examined the protein abundance of GLUT4 and insulin receptor (IR) using Western blot analysis to understand the effects of chromium. fishersci.fi Research on protein metabolism in infant rats suggested that CrPic might influence muscle mass by stimulating protein anabolism or reducing degradation, potentially through insulin activation. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

The integration of data from multiple 'omics' platforms, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of biological systems and how they are affected by interventions like chromium picolinate. This multi-omics integration allows researchers to connect changes at the genetic level to alterations in RNA transcripts, protein expression, and ultimately, metabolic profiles, providing a more complete picture of the molecular mechanisms at play.

While comprehensive multi-omics studies specifically focused on integrating all major 'omics' platforms in response to chromium picolinate are still emerging, the principles and applications of multi-omics integration are highly relevant to future research in this area. Integrating multi-omics data can lead to the identification of new biomarkers and therapeutic targets by uncovering complex interactions between different molecular layers. wikipedia.orgamericanelements.com

An example of integrating different 'omics' levels in the context of studying CrPic's effects is the microbiome-metabolomics analysis in ducks, which combined microbial composition data with metabolic profiles to understand the impact on lipid metabolism. wikipedia.orgfishersci.cafishersci.at This approach allowed researchers to correlate changes in specific gut bacteria with alterations in host metabolites, providing a more integrated view than either analysis alone. wikipedia.orgfishersci.cafishersci.at

Another instance where multiple molecular levels were examined in relation to chromium picolinate involved a study on intestinal nutrient sensing, which included qPCR analysis of gene expression and Western blot analysis of protein levels (Akt) in intestinal cells stimulated with CrPic. mims.com Although not explicitly termed a "multi-omics integration" study in the abstract, it demonstrates the application of techniques from both transcriptomics and proteomics to investigate the cellular response to CrPic. mims.com

The integration of data from diverse 'omics' platforms, facilitated by advanced bioinformatics tools and statistical methods, holds significant promise for unraveling the intricate molecular mechanisms by which chromium picolinate exerts its biological effects. wikipedia.org By connecting findings across different molecular layers, researchers can move towards a more systems-level understanding of CrPic's influence on metabolic pathways and cellular processes.

Future Research Directions and Unanswered Questions in Chromium Picolinate Academic Research

Further Elucidation of Undefined Molecular Mechanisms

The molecular mechanisms of chromium picolinate (B1231196) in alleviating conditions such as insulin (B600854) resistance are still unclear. While it is hypothesized that chromium may enhance insulin action, the precise pathways and interactions involved require further detailed investigation. Research suggests that chromium might influence insulin signaling by affecting insulin receptor activity and downstream effectors like PI3-kinase and Akt. nih.govmdpi.comresearchgate.netresearchgate.net Additionally, it has been proposed that chromium could downregulate negative regulators of insulin signaling, such as PTP-1B. nih.govmdpi.com However, conflicting findings exist regarding the effect of chromium picolinate on PTP-1B in some studies. nih.gov Further research is needed to definitively characterize these molecular interactions and their impact on cellular processes. The potential for chromium picolinate to induce oxidative stress and DNA damage at certain concentrations also highlights the need for a clearer understanding of its molecular interactions within the cell. nih.govnih.govbibliotekanauki.plpnas.orgresearchgate.net

Long-term Mechanistic Studies in Controlled Experimental Settings

Much of the current understanding of chromium picolinate's mechanisms comes from short-term studies or in vitro experiments. nih.govoup.comwjgnet.com There is a significant need for long-term mechanistic studies conducted in controlled experimental settings to observe the sustained effects of chromium picolinate and to understand any adaptive responses or cumulative effects that may occur over extended periods. nih.govwjgnet.com Such studies are crucial for determining the long-term impact on insulin sensitivity, glucose metabolism, lipid profiles, and potential interactions with other biological processes. The limited duration of many clinical trials (often 8 to 24 weeks) restricts the ability to determine long-term effects. nih.govnih.gov

Exploration of Novel Biological Ligand Interactions

Chromium in the trivalent state (Cr(III)), as found in chromium picolinate, is known to bind to biological molecules. wikipedia.orgdrugbank.com Transferrin, an iron transport protein, is a primary binding protein for Cr(III) in the bloodstream. nih.govwikipedia.orgdrugbank.comaaem.pl However, the full spectrum of biological ligands with which chromium picolinate or its dissociation products interact within the body is not completely explored. Investigating novel biological ligand interactions could reveal additional pathways or mechanisms influenced by chromium picolinate, potentially explaining some of the observed, albeit sometimes inconsistent, biological effects. nih.govmskcc.orgfoodandnutritionresearch.net The interaction with picolinic acid as a ligand and its potential role in absorption and transport also warrants further investigation. su.ac.thtennessee.edu

Q & A

Basic Research Questions

Q. What experimental frameworks (e.g., PICOT) are recommended to design studies evaluating chromium picolinate’s metabolic effects in preclinical models?

  • Methodological Answer : Use the PICOT framework to define:

  • Population (e.g., Drosophila melanogaster or mammalian models with induced insulin resistance),
  • Intervention (chromium picolinate dosage, administration route),
  • Comparison (placebo, chromium chloride, or alternative chromium forms),
  • Outcome (glucose uptake, HbA1c levels, oxidative stress markers),
  • Time (acute vs. chronic exposure).
    This structure ensures specificity in hypothesis testing and reproducibility . For example, studies on type 2 diabetes models should standardize HbA1c measurements at 2- and 4-month intervals to align with clinical trial designs .

Q. How do researchers determine optimal chromium picolinate dosages for in vivo studies while avoiding toxicity thresholds?

  • Methodological Answer : Conduct dose-response studies with escalating doses (e.g., 100–1,000 µg Cr/kg) and monitor outcomes like pupation success (in Drosophila) or insulin sensitivity (in mammals). Toxicity thresholds are identified via endpoints such as lethal mutations (e.g., 260 µg Cr/kg in Drosophila) or oxidative damage markers . Always include a control group receiving chromium chloride to isolate picolinate-specific effects .

Q. What are the standard methodologies for assessing chromium picolinate’s impact on lipid and glucose metabolism?

  • Methodological Answer : Use dual methodologies:

  • Biochemical assays : Measure fasting glucose, insulin, and cholesterol levels (e.g., via ELISA or spectrophotometry) at fixed intervals .
  • Genetic/developmental endpoints : In model organisms, track pupation rates, eclosion success, and X-linked lethal mutations to assess developmental toxicity .
    Report data in comparative tables (e.g., HbA1c reductions at 4 months: 8.5% placebo vs. 6.6% high-dose chromium picolinate ).

Advanced Research Questions

Q. How can contradictory findings on chromium picolinate’s efficacy (e.g., beneficial vs. adverse outcomes) be reconciled across studies?

  • Methodological Answer : Perform systematic reviews with subgroup analyses to identify confounding variables:

  • Model specificity : Benefits in diabetic mammals (e.g., improved insulin sensitivity ) vs. toxicity in Drosophila or null effects in swine reproduction .
  • Dosage and bioavailability : Higher doses (19.2 µmol Cr/day) show efficacy in diabetes , while lower doses (260 µg Cr/kg) cause developmental arrest in insects .
  • Experimental duration : Short-term studies (28 days) may miss chronic effects . Use meta-regression to evaluate dose-time-response relationships .

Q. What statistical approaches are critical for analyzing non-linear dose-response relationships in chromium picolinate studies?

  • Methodological Answer :

  • Data type identification : Classify outcomes as continuous (e.g., glucose levels), ordinal (e.g., sterility rates), or categorical (e.g., pupation success/failure) .
  • Non-parametric tests : Use Kruskal-Wallis for non-normal distributions in small-sample studies (e.g., Drosophila lethal mutations ).
  • Multivariate regression : Control for covariates like baseline HbA1c or dietary chromium intake in human trials .

Q. How should researchers address ethical and reproducibility challenges in chromium picolinate trials?

  • Methodological Answer :

  • Ethical protocols : For human studies, ensure informed consent and monitor adverse events (e.g., oxidative stress via plasma malondialdehyde ).
  • Reproducibility : Adhere to Beilstein Journal guidelines:
  • Detail synthesis protocols (e.g., purity ≥95% for chromium picolinate).
  • Provide raw data in supplementary files (e.g., egg cholesterol levels in hens ).
  • Cross-validate findings using alternative models (e.g., murine vs. swine metabolic responses) .

Data Contradiction and Validation

Q. What strategies validate chromium picolinate’s mechanism of action when in vitro and in vivo data conflict?

  • Methodological Answer :

  • Mechanistic triangulation : Combine in vitro (e.g., reactive oxygen species assays ) with in vivo insulin receptor phosphorylation assays.
  • Isotopic tracing : Use stable chromium isotopes (e.g., ⁵³Cr) to track tissue-specific uptake and excretion patterns.
  • Knockout models : Evaluate glucose metabolism in Drosophila with antioxidant gene knockouts to isolate picolinate’s pro-oxidant effects .

Q. How can time-dependent variability in chromium picolinate’s effects be accounted for in longitudinal studies?

  • Methodological Answer :

  • Time-series analysis : Measure outcomes at fixed intervals (e.g., 0, 2, and 4 months in diabetes trials ).
  • Cohort stratification : Segment data by exposure duration (e.g., acute [<28 days] vs. chronic [>3 months]).
  • Survival analysis : Use Kaplan-Meier curves for developmental toxicity endpoints (e.g., pupal arrest rates over time ).

Tables for Key Findings

Study Outcome Dosage Model Key Result Reference
HbA1c reduction19.2 µmol Cr/dayType 2 diabetes patients6.6% at 4 months vs. 8.5% placebo
Pupation failure260 µg Cr/kgDrosophilaConcentration-dependent developmental arrest
No reproductive effect200 µg Cr/kgParity 1 sowsNull impact on farrowing rate or litter size

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.